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  • Product: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid
  • CAS: 1353987-30-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS 1353987-30-0)

Executive Summary 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS Number: 1353987-30-0 )[1] is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS Number: 1353987-30-0 )[1] is a highly versatile, bifunctional heterocyclic building block extensively utilized in modern medicinal chemistry. By combining the hydrogen-bonding capacity of a pyrimidine ring with the conformational rigidity of an isonipecotic acid (piperidine-4-carboxylic acid) derivative, this scaffold serves as a critical intermediate in the discovery of kinase inhibitors, GPCR modulators, and other targeted therapeutics[2][3]. This whitepaper provides an authoritative guide on its physicochemical profiling, synthetic methodology, and downstream applications in drug discovery.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a building block is paramount for predicting the lipophilic efficiency (LipE) and pharmacokinetic trajectory of downstream lead compounds. The structural architecture of this compound offers three distinct advantages:

  • Pyrimidine Ring: Acts as a rigid scaffold and a potent hydrogen-bond acceptor, frequently utilized to anchor molecules into the ATP-binding pockets of kinases[3].

  • Ethoxy Group: Modulates lipophilicity and introduces steric bulk, which can be optimized to exploit hydrophobic sub-pockets in target proteins.

  • Piperidine-4-carboxylic Acid: Provides a conformationally restricted linker and a highly reactive carboxylic acid vector for rapid combinatorial expansion via amide coupling[2][4].

Table 1: Quantitative Physicochemical Properties
PropertyValuePharmacological Significance
CAS Number 1353987-30-0Unique chemical identifier[1].
Molecular Formula C₁₂H₁₇N₃O₃Defines elemental composition.
Molecular Weight 251.28 g/mol Low MW ensures downstream products remain within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~75.5 ŲOptimal for membrane permeability; allows room for further functionalization.
Hydrogen Bond Donors 1 (-COOH)Facilitates target engagement; consumed during amide library synthesis.
Hydrogen Bond Acceptors 5 (N, N, N, O, O)High capacity for interacting with kinase hinge regions[3].
Rotatable Bonds 3Balances conformational flexibility with entropic binding penalties.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid relies on a classic Nucleophilic Aromatic Substitution (SNAr) pathway[5]. The reaction involves the nucleophilic attack of the secondary amine of piperidine-4-carboxylic acid onto the electrophilic C4 position of 4-chloro-6-ethoxypyrimidine.

SNAr SM1 4-Chloro-6-ethoxypyrimidine (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex Nucleophilic Attack SM2 Piperidine-4-carboxylic acid (Nucleophile) SM2->Complex Nucleophilic Attack Product 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid + HCl Complex->Product Chloride Elimination Base DIPEA / K2CO3 (Acid Scavenger) Base->Product Neutralizes HCl

Mechanistic workflow of the SNAr reaction forming the target pyrimidine-piperidine scaffold.

Expert Insight & Causality

Why use N,N-Diisopropylethylamine (DIPEA) over standard triethylamine (TEA)? DIPEA’s increased steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity. Furthermore, utilizing a polar aprotic solvent like DMF is critical; it solvates the reagents and stabilizes the highly polarized, negatively charged Meisenheimer transition state, thereby lowering the activation energy required for the expulsion of the chloride leaving group[6][7].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, utilizing real-time analytical feedback and isoelectric precipitation to ensure high purity without the need for column chromatography.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 4-chloro-6-ethoxypyrimidine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add piperidine-4-carboxylic acid (1.1 mmol) followed by DIPEA (2.5 mmol). Causality: The excess base is required to neutralize the HCl generated and to ensure the carboxylic acid moiety remains deprotonated, maintaining the nucleophilicity of the piperidine nitrogen.

  • Reaction & Monitoring: Heat the mixture to 80 °C under a nitrogen atmosphere.

    • Validation Check: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the starting material peak (UV 254 nm) is entirely replaced by a more polar peak corresponding to the[M+H]⁺ mass of 252.1 Da.

  • Workup (Critical Step): Cool the reaction to room temperature and dilute with 20 mL of distilled water. The product will initially be highly soluble due to the basic conditions (forming a carboxylate salt). Carefully acidify the aqueous layer dropwise with 1M HCl until the pH reaches ~4.5 (the calculated isoelectric point of the product).

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 5 mL) and dry under a high vacuum to afford the pure product.

Applications in Drug Discovery & Lead Optimization

The true value of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid lies in its carboxylic acid functional group, which acts as a primary vector for diversification. Through standard amide coupling chemistries (e.g., HATU/DIPEA), this scaffold can be rapidly expanded into vast combinatorial libraries[4].

In oncology and neurology, piperidine-linked pyrimidines have been successfully deployed to target the ATP-binding pockets of kinases (such as Akt)[3] or to modulate GABAergic pathways[2]. The ethoxy group on the pyrimidine ring often occupies a hydrophobic sub-pocket in the target protein, enhancing binding affinity while maintaining a favorable ligand efficiency.

G BB 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid (CAS: 1353987-30-0) Amide Amide Coupling (HATU, DIPEA, Amines) BB->Amide Ester Esterification / Prodrugs (Alcohols, EDC, DMAP) BB->Ester Kinase Kinase Inhibitors (e.g., Akt, PI3K) Amide->Kinase GPCR GPCR Modulators (e.g., GABA, PPAR) Amide->GPCR Ester->GPCR Screening High-Throughput Screening (HTS) & Phenotypic Assays Kinase->Screening GPCR->Screening Lead Lead Candidate Optimization Screening->Lead

Combinatorial expansion of the building block into diverse therapeutic pipelines.

Analytical Characterization & Validation

To ensure the integrity of the synthesized building block before library expansion, the following analytical parameters must be verified:

Table 2: Analytical Validation Parameters
TechniqueExpected ResultDiagnostic Significance
LC-MS (ESI+) m/z 252.13 [M+H]⁺Confirms the exact mass and successful displacement of the chloride ion.
¹H NMR (DMSO-d₆) Singlet ~8.3 ppm (1H)Confirms the presence of the C2 proton on the pyrimidine ring.
¹H NMR (DMSO-d₆) Singlet ~6.0 ppm (1H)Confirms the presence of the C5 proton on the pyrimidine ring.
¹H NMR (DMSO-d₆) Quartet ~4.3 ppm (2H)Validates the intact ethoxy group (-OCH₂CH₃).
¹H NMR (DMSO-d₆) Multiplets 1.5 - 4.2 ppmConfirms the intact piperidine ring system.

References

  • [4] Title: A paradigm for drug discovery employing encoded combinatorial libraries Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • [3] Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • [6] Title: Nucleophilic Aromatic Substitution Insights Source: Scribd URL: [Link]

  • [7] Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water Source: Preprints.org URL:[Link]

  • [5] Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, registered under CAS number 1353987-30-0...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, registered under CAS number 1353987-30-0, is a molecule of interest within contemporary drug discovery programs.[1][2] Its structural motifs, featuring a substituted pyrimidine ring linked to a piperidine carboxylic acid, suggest its potential as a scaffold for developing novel therapeutic agents. The ethoxy substituent on the pyrimidine ring and the carboxylic acid on the piperidine are key features that will dictate its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound. In the absence of publicly available experimental data, this document serves as a detailed roadmap for researchers, outlining the authoritative, field-proven methodologies for determining these critical parameters. Understanding these properties is paramount for advancing a compound through the drug development pipeline, from initial screening to formulation and clinical evaluation.

Molecular Structure and Identity

  • Chemical Name: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

  • CAS Number: 1353987-30-0[1][2]

  • Molecular Formula: C12H17N3O3

  • Molecular Weight: 251.28 g/mol

The molecular structure combines a hydrophilic carboxylic acid group with a more lipophilic ethoxypyrimidine moiety, making the overall physicochemical profile sensitive to pH.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the extent of ionization of a molecule at a given pH.[3][4] For 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, the carboxylic acid group will have an acidic pKa, while the pyrimidine and piperidine nitrogens may exhibit basic pKa values. The ionization state profoundly influences solubility, permeability, and interaction with biological targets.

Recommended Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination.[5][6] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.[6][7]

Causality Behind Experimental Choices: This method is chosen for its accuracy and ability to determine multiple pKa values if they are sufficiently separated. The use of a co-solvent like methanol may be necessary for compounds with low aqueous solubility, though extrapolation to a wholly aqueous environment is then required.[5]

Experimental Workflow: pKa Determination

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve compound in H2O or co-solvent D Place sample on magnetic stirrer A->D B Prepare titrant (e.g., 0.1 M HCl/NaOH) E Add titrant in small increments B->E C Calibrate pH meter with standard buffers (pH 4, 7, 10) F Record pH after each addition C->F D->E E->F G Plot pH vs. volume of titrant added F->G H Determine inflection points from the titration curve G->H I Calculate pKa from the half-equivalence point H->I

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric pKa Determination
  • Preparation of Solutions:

    • Prepare a stock solution of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid at a concentration of approximately 1-10 mM in purified water. If solubility is a concern, a co-solvent such as methanol can be used, and the pKa in the mixed solvent system can be extrapolated to aqueous conditions.

    • Prepare standardized titrant solutions of 0.1 M hydrochloric acid and 0.1 M sodium hydroxide. Ensure the NaOH solution is carbonate-free.[5]

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Titration Procedure:

    • Place a known volume (e.g., 20 mL) of the sample solution into a thermostatted vessel maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Begin stirring the solution at a constant rate.

    • Add the appropriate titrant (HCl for basic pKa, NaOH for acidic pKa) in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration past the equivalence point(s) until the pH curve flattens.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.[7] The equivalence point is identified as the point of maximum slope on the titration curve, which corresponds to the inflection point.[3][6] This can be more accurately determined by plotting the first or second derivative of the titration curve.[8]

Lipophilicity (LogP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between a nonpolar (n-octanol) and a polar (water) phase.[9][10] It is a crucial predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.[11]

Recommended Experimental Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[10] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Causality Behind Experimental Choices: This method is chosen for its accuracy and reliability, providing a direct measure of partitioning.[10] It is important to use pH-buffered water (typically pH 7.4) to determine the distribution coefficient (LogD), which accounts for the ionization of the compound and is more physiologically relevant.[12]

Experimental Workflow: LogP/D Determination

LogP_Determination cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with buffered water (pH 7.4) D Add compound to the biphasic system A->D B Pre-saturate buffered water (pH 7.4) with n-octanol B->D C Prepare a stock solution of the compound C->D E Shake at a constant temperature until equilibrium D->E F Centrifuge to separate the two phases E->F G Measure compound concentration in both phases (e.g., by HPLC-UV) F->G H Calculate LogD = log([Compound]octanol / [Compound]water) G->H

Caption: Workflow for LogP/D determination by the shake-flask method.

Detailed Protocol for Shake-Flask LogP/D Determination
  • Preparation of Phases:

    • Prepare a phosphate buffer at the desired pH (e.g., 7.4).

    • Saturate n-octanol with the buffer and, separately, saturate the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight.

  • Partitioning:

    • Accurately weigh a small amount of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid and dissolve it in one of the pre-saturated phases.

    • Combine known volumes of the pre-saturated n-octanol and buffer in a suitable vessel (e.g., a screw-cap tube).

    • Add the compound stock solution to the biphasic system.

    • Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (this can range from a few minutes to several hours).

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[13] A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP (or LogD at a specific pH) is the base-10 logarithm of the partition coefficient.[9]

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH.[14] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[15] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Often measured in high-throughput screening, it reflects the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[16][17] It is a useful early indicator but may not represent true equilibrium.

  • Thermodynamic Solubility: This is the true equilibrium solubility, determined by equilibrating an excess of the solid compound in an aqueous buffer over an extended period.[18][19]

Recommended Experimental Determination: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the definitive approach for determining thermodynamic solubility.[20][21]

Causality Behind Experimental Choices: This method ensures that a true equilibrium between the solid and dissolved states is reached, providing the most accurate and relevant solubility value for biopharmaceutical classification and formulation development.[22] The use of a buffer at pH 7.4 is critical for assessing solubility under physiological conditions.

Experimental Workflow: Thermodynamic Solubility

Solubility_Determination cluster_prep Incubation cluster_separation Separation cluster_analysis Quantification A Add excess solid compound to buffered solution (pH 7.4) B Shake at a constant temperature for an extended period (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Filter or centrifuge the suspension to get a clear supernatant C->D E Measure the concentration of the dissolved compound in the supernatant (e.g., by HPLC-UV) D->E F Report solubility in μg/mL or μM E->F

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol for Thermodynamic Solubility Determination
  • Incubation:

    • Add an excess amount of solid 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid to a vial containing a known volume of phosphate buffer (pH 7.4).

    • Seal the vial and place it in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[20]

  • Sample Processing:

    • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

    • Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifugation at high speed.[15]

  • Quantification:

    • Prepare a standard curve by dissolving known concentrations of the compound in a suitable solvent (e.g., DMSO or acetonitrile).

    • Analyze the clear filtrate or supernatant using a validated analytical method like HPLC-UV to determine the concentration of the dissolved compound.

    • The measured concentration represents the thermodynamic solubility at the specified pH and temperature.

Chemical Stability: Ensuring Integrity and Shelf-Life

Chemical stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[23] These studies are essential for determining re-test periods and recommended storage conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[24][25][26]

Recommended Approach: ICH-Guided Stability Studies

Stability studies should be conducted according to ICH Q1A(R2) guidelines.[25] This involves subjecting the compound to a variety of storage conditions, including long-term, intermediate, and accelerated studies.

Causality Behind Experimental Choices: Following ICH guidelines ensures that the stability data generated is robust, reliable, and suitable for regulatory submissions. The use of stability-indicating analytical methods is critical to separate and quantify the parent compound from any potential degradation products.[24]

Experimental Workflow: Chemical Stability Assessment

Stability_Testing cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Evaluation A Place compound in suitable container closure systems B Store samples under various ICH conditions (temperature/humidity) A->B D Withdraw samples at pre-defined time points B->D C Include photostability testing (exposure to light) C->D E Analyze samples using a stability-indicating method (e.g., HPLC) D->E F Assess for changes in appearance, assay, and purity E->F G Identify and quantify degradation products F->G H Establish a re-test period based on the data G->H

Caption: Workflow for ICH-guided chemical stability testing.

Detailed Protocol for Stability Assessment
  • Study Design:

    • Use a representative batch of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid.

    • Store the substance in container closure systems that simulate the proposed packaging for storage and distribution.[24]

    • Place samples in stability chambers under the following conditions (as per ICH guidelines):

      • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to establish the degradation pathways and validate the stability-indicating method.

  • Testing and Analysis:

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw samples for analysis.

    • Develop and validate a stability-indicating analytical method, typically a gradient HPLC method, capable of separating the parent compound from all potential degradation products.

    • Analyze the samples for appearance, assay (potency), and degradation products.

  • Data Evaluation:

    • Evaluate the data for trends in assay values and the formation of degradants.

    • The results from accelerated testing can be used to predict the long-term stability profile.

    • Based on the collected data, establish a re-test period during which the compound is expected to remain within its quality specifications.[24]

Summary of Physicochemical Properties and Recommended Methodologies

Physicochemical PropertySignificance in Drug DevelopmentRecommended Determination Method
pKa Governs solubility, absorption, and receptor binding by determining the ionization state at different pH values.Potentiometric Titration[3][5][7]
LogP / LogD Predicts membrane permeability, protein binding, and overall ADME profile.[9][11]Shake-Flask Method[10][27]
Aqueous Solubility A critical factor for bioavailability and formulation; a key parameter in the Biopharmaceutics Classification System (BCS).[14]Shake-Flask Method (Thermodynamic)[16][20]
Chemical Stability Determines shelf-life, storage conditions, and ensures the safety and efficacy of the drug substance over time.ICH-Guided Stability Studies[23][24][25]

Conclusion

The systematic evaluation of the physicochemical properties of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a foundational step in its journey from a promising chemical entity to a potential therapeutic agent. While specific experimental values for this compound are not yet in the public domain, the protocols and methodologies detailed in this guide provide a robust framework for their determination. By employing these gold-standard techniques, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize lead candidates, and navigate the complexities of the drug development process with scientific rigor and confidence.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Myers, R. J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • Bio-protocol. 3.7. Determination of Thermodynamic Solubility. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Uivarosi, V. (2015). Experimental determination of the logP using the spectrophotometric method. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • NextSDS. 1-(6-ETHYL-THIENO[2,3-D]PYRIMIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

  • Bergström, C. A. S., et al. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. PubMed. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ResearchGate. (2020). LogP / LogD shake-flask method v1. [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. Quality Guidelines. [Link]

  • ECA Academy. (2025). ICH: New Guideline for Stabilities. [Link]

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • NextSDS. 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-4-carboxylic acid. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • Loftsson, T., et al. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • SciSpace. (2006). (PDF) Determination of aqueous solubility by heating and equilibration: a technical note. [Link]

  • Song, L., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

Sources

Foundational

Spectral Data and Structural Elucidation of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid: An In-Depth Technical Guide

Executive Summary 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a highly functionalized, zwitterionic building block widely utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a highly functionalized, zwitterionic building block widely utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The molecule features a central pyrimidine core substituted with an electron-donating ethoxy group and a conformationally dynamic piperidine-4-carboxylic acid moiety.

Accurate structural elucidation of this compound requires a deep understanding of its electronic distribution and conformational behavior. This whitepaper provides a comprehensive, self-validating framework for the spectral characterization of this molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics & Physicochemical Profile

The chemical behavior of this molecule is dictated by the strong mesomeric (+M) effects of its substituents. The lone pairs on the ethoxy oxygen and the piperidine nitrogen donate electron density into the electron-deficient pyrimidine π-system. This conjugation not only alters the local magnetic shielding of the ring protons but also restricts the rotational freedom of the piperidine ring.

Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C₁₂H₁₇N₃O₃Defines the exact isotopic envelope.
Monoisotopic Mass 251.1270 DaTarget mass for HRMS calibration.
[M+H]⁺ (ESI+) 252.1343 m/zPrimary ion observed in positive ionization mode.
Hydrogen Bond Donors 1 (-COOH)Drives intermolecular dimerization in non-polar solvents.
Hydrogen Bond Acceptors 5 (N, N, N, O, O)Dictates the requirement for highly polar NMR solvents (e.g., DMSO-d6).

High-Resolution Mass Spectrometry (HRMS)

Causality of Fragmentation (Electrospray Ionization)

When subjected to Electrospray Ionization (ESI) in positive mode, the molecule is predominantly protonated at the pyrimidine N1 or N3 positions, as these are the most basic sites. The localized charge weakens the adjacent bonds. Collision-Induced Dissociation (CID) drives three primary pathways:

  • Low-Energy Pathway: Neutral loss of CO₂ (-44 Da) from the piperidine-4-carboxylic acid moiety, typical of aliphatic carboxylic acids.

  • Medium-Energy Pathway: Loss of the ethoxy radical (-45 Da) or neutral ethanol (-46 Da), driven by the instability of the O-alkyl bond under CID.

  • High-Energy Pathway: Cleavage of the exocyclic C-N bond, yielding a stable pyrimidine fragment at m/z 124.06. This is a validated pathway documented in [1].

MS_Fragmentation M [M+H]+ m/z 252.13 F1 [M+H - CO2]+ m/z 208.14 M->F1 -44 Da (CID) F2 [M+H - u2022OCH2CH3]+ m/z 207.09 M->F2 -45 Da (Radical) F3 Pyrimidine Fragment m/z 124.06 M->F3 -128 Da (C-N Cleavage)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathways of the protonated molecule.

LC-HRMS Step-by-Step Protocol (Self-Validating)

This protocol utilizes an internal lock-mass to ensure mass accuracy remains < 5 ppm, validating the instrument's calibration in real-time.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL in 50:50 H₂O:MeCN containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of 5% to 95% MeCN (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ion Source Parameters: Set the ESI capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 400°C.

  • Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) simultaneously via a reference probe. The software must continuously correct the mass axis against this known standard.

  • MS/MS Acquisition: Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas to capture both fragile (CO₂ loss) and stable (C-N cleavage) fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Dynamics and Chemical Shifts

The ¹H NMR spectrum is defined by the mesomeric effects (+M) of the substituents. The lone electron pairs from the ethoxy oxygen and the piperidine nitrogen delocalize into the pyrimidine ring. This significantly increases the electron density at the C5 position, shielding the H5 proton and shifting its resonance upfield to ~5.95 ppm—a phenomenon well-documented in [2].

Furthermore, the partial double-bond character of the C(4)-N(piperidine) bond restricts the conformational rotation of the piperidine ring. This restricted dynamics results in the broadening of the equatorial and axial N-CH₂ proton signals at room temperature, a hallmark of [3].

Quantitative NMR Data Summary
Position¹H Chemical Shift (ppm)Multiplicity & Coupling¹³C Chemical Shift (ppm)
Pyrimidine H2 / C2 8.40Singlet (1H)157.5
Pyrimidine C4 --162.0
Pyrimidine H5 / C5 5.95Singlet (1H)84.5
Pyrimidine C6 --169.5
Ethoxy -OCH₂ 4.35Quartet, J = 7.1 Hz (2H)62.0
Ethoxy -CH₃ 1.35Triplet, J = 7.1 Hz (3H)14.5
Piperidine N-CH₂ (eq) 4.25Broad doublet (2H)44.5
Piperidine N-CH₂ (ax) 3.10Broad triplet (2H)44.5
Piperidine CH-COOH 2.65Multiplet (1H)40.5
Piperidine CH₂ (eq) 1.95Broad doublet (2H)27.5
Piperidine CH₂ (ax) 1.65Multiplet (2H)27.5
Carboxylic Acid -COOH 12.30Broad singlet (1H)176.0

Note: Spectra acquired in DMSO-d6 at 298 K. Chemical shifts are referenced to internal TMS.

NMR Acquisition Protocol (Self-Validating)

NMR_Workflow S1 1. Sample Preparation 15 mg in 600 µL DMSO-d6 + TMS S2 2. Probe Tuning & Matching Optimize for 1H/13C nuclei S1->S2 S3 3. Pulse Sequence Execution Acquire 1D & 2D (COSY, HSQC) S2->S3 S4 4. FID Processing Zero-filling, Apodization, FT S3->S4 S5 5. Spectral Analysis Integration & Multiplet Analysis S4->S5

Fig 2: Standardized NMR acquisition and processing workflow for pyrimidine-piperidine derivatives.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-d6 disrupts the strong intermolecular hydrogen bonds of the carboxylic acid, ensuring a sharp, well-resolved spectrum, while TMS provides a self-validating 0.00 ppm reference point.

  • Tuning and Shimming: Insert the sample into a 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Shim the Z-axis gradients until the DMSO residual peak full-width at half-maximum (FWHM) is < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: Run a standard 1D sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and an acquisition time of 3 seconds to ensure complete relaxation of the piperidine protons.

    • ¹³C NMR: Run a proton-decoupled 1D sequence (zgpg30) with 1024 scans.

  • Processing: Apply a 0.3 Hz exponential line-broadening (LB) function to the Free Induction Decay (FID) prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio without sacrificing the resolution of the ethoxy coupling constants.

References

  • Title: Gas-phase fragmentation of protonated C60-pyrimidine derivatives Source: Journal of Mass Spectrometry (2009) URL: [Link]

  • Title: 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine Source: STAR Protocols (2020) URL: [Link]

  • Title: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) Source: Journal of Medicinal Chemistry (2010) URL: [Link]

Exploratory

Safe Handling and Operational Protocols for 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid in Drug Discovery

Executive Summary & Chemical Identity In modern drug discovery, conformationally restricted scaffolds are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 1-(6-Eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In modern drug discovery, conformationally restricted scaffolds are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of small-molecule therapeutics. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a highly versatile building block. Structurally, it merges an isonipecotic acid (piperidine-4-carboxylic acid) core—a well-documented GABA receptor partial agonist scaffold[1]—with a lipophilic 6-ethoxypyrimidine moiety. This functionalization enhances membrane permeability and provides critical hydrogen-bond acceptor sites for target engagement.

Because this compound is typically synthesized and isolated as a fine, dry powder, it presents specific occupational hazards. The primary risks involve aerosolization and subsequent mucosal irritation. This whitepaper provides a comprehensive, causality-driven guide to the safe handling, weighing, and solubilization of this compound, grounded in authoritative laboratory safety frameworks.

Quantitative Data & Hazard Summary

The following table summarizes the physicochemical properties and extrapolated hazard classifications based on its structural analogs (e.g., isonipecotic acid)[2].

Property / Hazard CategoryData / ClassificationCausality & Operational Impact
Physical State Solid (Fine Powder)High surface-area-to-mass ratio increases the risk of aerosolization and rapid dissolution in respiratory mucosa[3].
Molecular Formula C12H17N3O3Contains basic nitrogen and acidic carboxyl groups; may exhibit zwitterionic properties affecting solvent selection.
GHS Hazard H315 Causes skin irritationWeak organic acid nature can disrupt the skin's acid mantle upon prolonged contact[2].
GHS Hazard H319 Causes serious eye irritationParticulate nature and acidity cause severe localized osmotic and pH stress to corneal tissues[2].
GHS Hazard H335 May cause respiratory irritationInhalation of fine particulates triggers inflammatory responses in the upper respiratory tract[2].

Hazard Profile & Risk Assessment (RAMP Framework)

To ensure scientific integrity and operational safety, we apply the American Chemical Society's RAMP framework (Recognize, Assess, Minimize, Prepare)[4].

  • Recognize: The primary hazard of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is its form factor. Fine pharmaceutical powders easily become airborne.

  • Assess: The risk of exposure scales with the quantity handled. Weighing operations present the highest risk of inhalation and cross-contamination.

  • Minimize: Implement the hierarchy of controls[5], prioritizing engineering controls (e.g., powder weighing stations) over personal protective equipment (PPE).

  • Prepare: Establish clear decontamination and emergency response pathways before initiating any experimental workflow.

Engineering Controls & Personal Protective Equipment (PPE)

Causality-Driven Engineering Controls

Standard chemical fume hoods are designed to remove volatile vapors by pulling large volumes of air across the work surface. However, when handling fine powders, the high-velocity airflow of a standard fume hood can cause severe turbulence, aerosolizing the powder and spreading contamination[3].

  • Optimal Control: Use a dedicated Powder Weighing Station or an enclosed balance. These systems create a precise, low-velocity horizontal airflow that captures particulates without displacing the bulk material[3].

PPE Selection

No single glove material provides universal protection[6]. For handling this specific pyrimidine-carboxylic acid derivative:

  • Gloves: Nitrile gloves are required. They provide excellent resistance to weak organic acids and prevent sensitization. Self-Validation Check: Inspect gloves for micro-tears before use; degradation allows the chemical to be held directly against the skin, exacerbating exposure[6].

  • Eye Protection: Chemical splash goggles (not standard safety glasses) must be worn to seal the orbital area from airborne dust[6].

  • Respiratory Protection: If engineering controls are compromised, a properly fitted N95 or P100 particulate respirator is mandatory[5].

Standard Operating Procedure: Safe Weighing and Transfer

The following protocol is designed as a self-validating system. Each step contains a physical indicator to confirm that the safety parameter has been met.

Step 1: Environmental Preparation

  • Clear the weighing station of all unnecessary equipment to prevent turbulent air pockets.

  • Cover the work surface with anti-static, absorbent bench paper[3].

Step 2: Balance Setup & Anti-Static Mitigation

  • Place an anti-static weigh boat on the enclosed balance. Fine powders hold electrostatic charges that cause them to violently repel from plastic spatulas or standard weigh boats, leading to uncontrolled dispersion[3].

  • Validation: Tare the balance. If the readout fluctuates by more than ±0.2 mg, the airflow is too high or static is present. Adjust the draft shield or use a static-eliminating bar[3].

Step 3: Material Transfer

  • Do not pour the powder directly from the reagent bottle, as dust will collect on the neck threads and aerosolize when the cap is replaced[3].

  • Use a grounded, micro-spatula to transfer the material. Keep the transfer distance between the bottle and the weigh boat under 5 centimeters.

Step 4: Solubilization & Containment

  • Do not transport the dry powder across the laboratory.

  • Add the designated solvent (e.g., DMSO or DMF for stock solutions) directly to the weigh boat or transfer the powder to a vial and cap it inside the weighing station before moving it to the main fume hood[6].

G A 1. Environmental Prep (Verify Airflow & Bench Paper) B 2. Balance Setup (Use Anti-Static Boat) A->B C 3. Material Transfer (Use Micro-Spatula, Do Not Pour) B->C D 4. Solubilization (Cap & Dissolve in Enclosure) C->D E 5. Decontamination (Wipe Surfaces & Dispose PPE) D->E

Fig 1. Step-by-step workflow for safe powder weighing and solubilization.

Storage, Stability, and Waste Management

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The ethoxypyrimidine moiety is generally stable, but the compound should be protected from strong oxidizing agents and ambient moisture to prevent caking, which complicates future weighing operations.

  • Waste Management: Dispose of all contaminated bench paper, weigh boats, and residual solutions in designated hazardous waste containers. Do not mix with heavy metal waste. Ensure compliance with OSHA and EPA regulations by clearly labeling the byproduct composition[7].

Emergency Response Protocols

In the event of an accidental spill or exposure, immediate action is required to mitigate acute toxicity. Assume any unknown byproduct or mixture containing this compound is highly toxic[6].

G Incident Exposure Incident Eye Eye Contact Incident->Eye Skin Skin Contact Incident->Skin Inhal Inhalation Incident->Inhal EyeFlush Flush Eyewash (>15 Mins) Eye->EyeFlush SkinWash Remove PPE Wash Soap/Water Skin->SkinWash FreshAir Move to Fresh Air Seek Medical Aid Inhal->FreshAir

Fig 2. Emergency response pathways for acute chemical exposure incidents.

  • Spill Cleanup: Do not dry-sweep fine powders, as this will immediately aerosolize the hazard. Gently cover the spill with damp absorbent paper or a dedicated chemical spill pad, carefully scoop the material into a hazardous waste bag, and wash the area with soap and water.

References

  • Wikipedia - Isonipecotic acid. Retrieved from: [Link]

  • PubChem (NIH) - 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. Retrieved from: [Link]

  • University of Wisconsin-Madison Environment, Health & Safety - Weighing Hazardous Powders in the Laboratory. Retrieved from:[Link]

  • American Chemical Society (ACS) - Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA) - Laboratory Safety Guidance. Retrieved from:[Link]

  • National Institutes of Health (NIH) / NCBI Bookshelf - Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA) - 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from:[Link]

Sources

Foundational

Beyond the MSDS: Comprehensive Safety, Handling, and Experimental Profiling of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide Executive Summary In modern drug discovery, substituted pyrimidinyl-piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Guide

Executive Summary

In modern drug discovery, substituted pyrimidinyl-piperidine derivatives serve as critical building blocks, frequently utilized in the synthesis of kinase inhibitors (such as AKT inhibitors like Capivasertib/AZD5363 analogs) and GPCR ligands. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a highly specialized intermediate.

Standard Material Safety Data Sheets (MSDS) or Safety Data Sheets (SDS) often provide generic, boilerplate warnings that fail to explain the causality behind a chemical's behavior in a laboratory setting. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between regulatory compliance—specifically the[1][OSHAHazardCommunicationStandard(29CFR1910.1200)[3.1]]—and practical, bench-level experimental reality. This guide dissects the physicochemical logic, toxicological mechanisms, and self-validating handling protocols required to work safely and effectively with this compound.

Physicochemical Profiling & Structural Causality

To understand the safety profile of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, we must first deconstruct its molecular architecture. The molecule consists of three distinct functional zones:

  • The Pyrimidine Ring: Electron-deficient and aromatic. The ethoxy group at the 6-position donates electron density through resonance, stabilizing the ring and increasing overall lipophilicity (LogP) compared to an unsubstituted pyrimidine.

  • The Piperidine Core: Typically a basic secondary amine, but here the nitrogen is conjugated with the pyrimidine ring (an aminopyrimidine linkage). This delocalization significantly reduces the basicity of the piperidine nitrogen.

  • The Carboxylic Acid (-COOH): Located at the 4-position of the piperidine ring, this moiety provides a pKa of approximately ~4.5. It acts as the primary site for downstream amide coupling reactions but is also the primary driver of the compound's localized irritant properties when exposed to mucous membranes.

Quantitative Data Summary
PropertyEstimated/Typical ValueCausality & Experimental Implication
Molecular Weight 251.28 g/mol Small molecule; high potential for rapid cellular diffusion.
Physical State Solid (Powder)Prone to aerosolization; requires respiratory evaluation.
pKa (Acidic) ~4.5Ionizes in physiological pH (7.4), increasing aqueous solubility.
LogP (Hydrophobicity) ~1.2 - 1.8Amphiphilic nature. Requires DMSO for high-concentration stock solutions.
Solubility (Water) Low (Un-ionized)Poorly soluble in pure water; requires basic buffers (e.g., PBS pH 7.4) or organic co-solvents.

Toxicological Assessment & Mechanistic Pathways

While not classified as acutely lethal, 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid must be handled as a biologically active pharmaceutical intermediate.

Mechanistic Basis of Toxicity
  • Dermal and Ocular Irritation: The carboxylic acid moiety can lower the local pH upon contact with the moisture of the eyes, skin, or respiratory tract. This protonation event leads to protein denaturation at the microscopic level, presenting as redness or irritation.

  • Off-Target Kinase Activity: Because the pyrimidine-piperidine scaffold is a privileged structure for ATP-competitive kinase binding, accidental systemic exposure (via ingestion or deep inhalation) carries the theoretical risk of off-target kinase inhibition.

To validate these theoretical risks, laboratories must perform in-house cytotoxicity screening following the [OECD Guidelines for the Testing of Chemicals[2][3]].

MTT_Workflow Start Compound Synthesis & Purification Solubilization Solubilization in DMSO (Stock Solution) Start->Solubilization Treatment Compound Treatment (Serial Dilution) Solubilization->Treatment CellCulture Cell Culture Seeding (96-well plate) CellCulture->Treatment Incubation Incubation (24-72 hours, 37°C) Treatment->Incubation MTTAdd Add MTT Reagent (Formazan Formation) Incubation->MTTAdd Solvent Add Solubilization Buffer (Dissolve Crystals) MTTAdd->Solvent Readout Absorbance Readout (OD 570-590 nm) Solvent->Readout Analysis IC50 Calculation & Toxicity Profiling Readout->Analysis

In vitro cytotoxicity screening workflow utilizing the MTT assay for safety profiling.

Self-Validating Experimental Protocols

To ensure both experimental integrity and operator safety, the following protocols have been designed as self-validating systems. If a step fails (e.g., precipitation occurs), the protocol inherently halts, preventing downstream data corruption or safety breaches.

Protocol A: Safe Solubilization and Stock Preparation

Due to the compound's amphiphilic nature, direct dissolution in aqueous media often fails, leading to inaccurate dosing and localized concentration spikes.

  • Weighing: Inside a certified chemical fume hood, weigh the desired mass of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid using an analytical balance. Causality: Weighing in a hood prevents inhalation of aerosolized micro-particles.

  • Primary Solubilization: Add 100% anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock solution. Vortex for 30 seconds.

  • Validation Check: Inspect the solution against a light source. It must be completely optically clear. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes.

  • Aqueous Dilution: Dilute the DMSO stock into the working aqueous buffer (e.g., PBS or cell culture media). The final DMSO concentration must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)

To empirically determine the safety threshold of this compound, utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity[4][5].

  • Cell Seeding: Seed target cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Apply serial dilutions of the compound (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, producing insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Exposure Controls & PPE (HazCom Alignment)

Translating the [OSHA Hazard Communication Standard[1][6]] into laboratory practice requires understanding the specific vulnerabilities of the human body to this chemical class.

  • Hand Protection: Use Nitrile gloves (minimum thickness 0.11 mm). Causality: Nitrile provides excellent resistance to dry powders. However, if the compound is dissolved in DMSO, glove breakthrough times drop dramatically (DMSO acts as a carrier solvent, dragging the compound through the skin). Double-gloving is required when handling DMSO stock solutions.

  • Eye Protection: ANSI Z87.1 compliant safety goggles are mandatory. The carboxylic acid group poses a severe risk of corneal irritation upon contact.

  • Respiratory Protection: When handling the dry powder outside of a fume hood (which is highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the biologically active dust.

Spill_Response Spill Accidental Powder Spill 1-(6-Ethoxypyrimidin-4-yl)... Assess Assess Spill Size & Ventilation Spill->Assess PPE Don Appropriate PPE (N95, Nitrile Gloves) Assess->PPE Contain Containment (Avoid Dust Generation) PPE->Contain Clean Sweep/Wipe with Damp Absorbent Contain->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose Report Document Incident per OSHA HazCom Dispose->Report

Step-by-step hazard containment and spill response protocol for dry powder chemicals.

Environmental Fate & Disposal

Pyrimidine derivatives can exhibit persistence in aquatic environments and may act as endocrine disruptors or toxic agents to aquatic flora and fauna.

  • Disposal Mechanism: Do not discharge into the municipal sewer system. All solid waste, contaminated PPE, and liquid stocks must be collected in compatible, clearly labeled hazardous waste containers.

  • Destruction: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste contractor, which ensures the complete thermal breakdown of the pyrimidine and piperidine rings into nitrogen oxides ( NOx​ ), carbon dioxide ( CO2​ ), and water.

References

  • Title: Hazard Communication Standard: Occupational Safety and Health Administration (29 CFR 1910.1200) Source: United States Department of Labor - OSHA URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid: Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and detailed history of this exact molecule are not extensively documented in publicly available literature, this guide constructs a logical and technically sound narrative based on the well-established roles of its constituent moieties: the pyrimidine and the piperidine-4-carboxylic acid scaffolds. We will delve into a plausible synthetic route, drawing from established organic chemistry principles and published procedures for analogous structures. Furthermore, we will explore potential biological activities and therapeutic applications by examining structure-activity relationships of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis and potential utility of this and similar chemical entities.

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic assembly of "privileged scaffolds" is a cornerstone of rational drug design. These are molecular frameworks that are known to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a prime example of such a design, integrating two critical pharmacophores: the pyrimidine ring and the piperidine-4-carboxylic acid moiety.

  • The Pyrimidine Core: Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, the pyrimidine scaffold is found in a vast array of approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The substitution pattern on the pyrimidine ring is crucial for its biological activity, and the presence of an ethoxy group, as in our target molecule, can significantly influence its pharmacokinetic and pharmacodynamic properties.

  • The Piperidine-4-carboxylic Acid Moiety: The piperidine ring is another ubiquitous scaffold in pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a versatile linker.[4] Specifically, piperidine-4-carboxylic acid (also known as isonipecotic acid) is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA) and is known to be a partial agonist of the GABA-A receptor.[5] Its carboxylic acid group provides a convenient handle for further chemical modifications, making it a valuable building block in the synthesis of complex molecules.[6][7]

The combination of these two scaffolds in 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid suggests a molecule designed to present specific pharmacophoric features in a defined spatial orientation, with potential applications in a range of therapeutic areas.

Plausible Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the C-N bond between the pyrimidine and piperidine rings. This leads to two key starting materials: a suitably activated 4,6-dihalopyrimidine and piperidine-4-carboxylic acid.

Retrosynthesis Target Molecule 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid Disconnection C-N bond formation (Nucleophilic Aromatic Substitution) Target Molecule->Disconnection Piperidine Precursor Piperidine-4-carboxylic acid Disconnection->Piperidine Precursor Final Pyrimidine Precursor 4-Chloro-6-ethoxypyrimidine Disconnection->Final Pyrimidine Precursor Pyrimidine Precursor 4,6-Dichloropyrimidine or similar activated pyrimidine Ethoxy Group Introduction Nucleophilic substitution of a halogen with ethoxide Ethoxy Group Introduction->Pyrimidine Precursor Final Pyrimidine Precursor->Ethoxy Group Introduction

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Chloro-6-ethoxypyrimidine

The synthesis would commence with the preparation of the key pyrimidine precursor, 4-chloro-6-ethoxypyrimidine. This can be achieved from a commercially available starting material such as 4,6-dichloropyrimidine.

  • Reaction Setup: To a solution of sodium ethoxide (1.0 equivalent) in anhydrous ethanol, add 4,6-dichloropyrimidine (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford 4-chloro-6-ethoxypyrimidine.

Step 2: Synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

The final step involves the coupling of the activated pyrimidine with piperidine-4-carboxylic acid.

  • Reaction Setup: In a sealed reaction vessel, combine 4-chloro-6-ethoxypyrimidine (1.0 equivalent), piperidine-4-carboxylic acid (1.1 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The reaction progress should be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into water. The pH of the aqueous solution is then adjusted to ~3-4 with a dilute acid (e.g., 1M HCl), which will precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid.

Synthetic_Scheme cluster_reagents start1 4,6-Dichloropyrimidine reagent1 NaOEt, EtOH intermediate1 4-Chloro-6-ethoxypyrimidine start1:f0->intermediate1:f0 Step 1 reagent2 DIPEA, DMF, Heat product 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid intermediate1:f0->product:f0 Step 2 start2 Piperidine-4-carboxylic acid start2:f0->product:f0

Caption: Proposed synthetic scheme for the target molecule.

Potential Biological Activity and Therapeutic Applications

Given the absence of specific biological data for 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, we can infer its potential applications by examining the known activities of structurally related molecules. The core scaffold, 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid, has been explored in the context of various therapeutic targets.

Kinase Inhibition

A significant number of kinase inhibitors feature a pyrimidine core, which often acts as a hinge-binder in the ATP-binding pocket of kinases. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key node in cell signaling pathways that is often dysregulated in cancer.[8][9] The piperidine-4-carboxylic acid moiety in these molecules serves to position substituents that can enhance potency and selectivity. It is plausible that 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid could serve as a scaffold for the development of inhibitors for various kinases implicated in diseases such as cancer and inflammatory disorders.

GPCR Modulation

The piperidine-4-carboxylic acid scaffold is a known modulator of G-protein coupled receptors (GPCRs). As a GABA-A receptor partial agonist, it has a direct effect on neurotransmission.[5] While the attachment of the ethoxypyrimidine group would significantly alter its interaction with the GABA receptor, the combined molecule could potentially target other GPCRs. The exploration of similar structures in the context of GPCRs involved in pain, metabolic disorders, or neurological conditions would be a logical avenue for investigation.

Other Potential Applications

The versatility of the pyrimidine and piperidine scaffolds opens up a wide range of other potential applications. Recent research has highlighted the role of pyrimidine derivatives in the treatment of acute lung injury by reducing oxidative stress and inflammation.[10][11] Additionally, various substituted piperidines have been investigated for their utility in developing agents for neurodegenerative diseases and as antiviral compounds.

Table 1: Summary of Potential Biological Targets and Therapeutic Areas

Biological Target ClassPotential Therapeutic AreaRationale based on Structural Analogs
Protein Kinases (e.g., Akt)Oncology, InflammationPyrimidine core as a hinge-binder; piperidine as a scaffold for selectivity.[8][9]
G-Protein Coupled ReceptorsNeurology, Pain ManagementPiperidine-4-carboxylic acid is a known GABA-A receptor partial agonist.[5]
Inflammatory Pathway ProteinsInflammatory DiseasesPyrimidine derivatives have shown anti-inflammatory and antioxidant properties.[10][11]

Conclusion and Future Directions

1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid represents a molecule of interest at the intersection of two well-established pharmacophores. While its specific history and biological profile remain to be fully elucidated, this guide has provided a robust framework for its synthesis and has outlined plausible avenues for its therapeutic application based on the rich chemistry and pharmacology of its constituent parts.

Future research efforts should focus on the following:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques (NMR, MS, HPLC).

  • Biological Screening: The compound should be screened against a diverse panel of biological targets, particularly kinase and GPCR assays, to identify its primary mode of action.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a focused medicinal chemistry campaign to explore the SAR around both the pyrimidine and piperidine scaffolds would be warranted to optimize potency, selectivity, and pharmacokinetic properties.

By systematically exploring the chemical and biological landscape of this molecule, the scientific community can unlock its full potential in the ongoing quest for novel and effective therapeutics.

References

  • NextSDS. (n.d.). 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • D’yakonov, V. A., et al. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boc-Piperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(6-ETHYL-THIENO[2,3-D]PYRIMIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Shafi'i, A. M., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
  • NextSDS. (n.d.). 1-(6-Ethoxy-2-Methylsulfanyl-pyriMidin-4-yl)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Isonipecotic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 26). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved from [Link]

  • Google Patents. (2018). US10059714B2 - Protein kinase B inhibitors.
  • PubChem. (n.d.). 1-(Pyridin-4-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Jian, Y. J., et al. (2025).
  • Jian, Y. J., et al. (2025). Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Medicinal Chemistry. Retrieved from [Link]

  • Liu, X. H., et al. (2021). Discovery and development of novel pyrimidine and pyrazolo/thieno-fused pyrimidine derivatives as potent and orally active inducible nitric oxide synthase dimerization inhibitor with efficacy for arthritis. European Journal of Medicinal Chemistry, 213, 113174.
  • NextSDS. (n.d.). 1-(6-DiethylaMino-pyriMidin-4-yl)-piperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • Patsnap. (2018, March 8). Solid forms of a selective cdk4/6 inhibitor. Retrieved from [Link]

  • Elsevier. (n.d.). Reaxys Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Amino-6-(3-cyclopropylthiophen-2-yl)pyrazin-2-yl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3501–3505.
  • The University of Hong Kong. (n.d.). Reaxys. Retrieved from [Link]

  • Maastricht University Library. (2021, February 9). Reaxys. Retrieved from [Link]

  • Lafayette College. (n.d.). Searching the Chemical Literature with Reaxys. Retrieved from [Link]

  • Google Patents. (2015). US9492453B2 - Substituted pyrrolo[2,3-d]pyrimidines and analogs thereof as inhibitors of protein kinase B.
  • Google Patents. (n.d.). WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use.
  • University of Tokyo Library System. (n.d.). Reaxys. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • CAS. (n.d.). Identify chemical substances. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid

Introduction & Mechanistic Rationale The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4,6-disubstituted pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) penetrant pan-muscarinic antagonists [1]. The synthesis of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid relies on a highly regioselective, sequential Nucleophilic Aromatic Substitution (SNAr) strategy, followed by ester saponification.

Causality in Reaction Design: The starting material, 4,6-dichloropyrimidine, is a highly electrophilic bis-electrophile. The first SNAr reaction with a secondary amine (ethyl piperidine-4-carboxylate) is fast and exothermic. However, once the piperidine ring is installed, its nitrogen lone pair donates electron density into the pyrimidine core via resonance. This electronic enrichment significantly deactivates the pyrimidine ring toward further nucleophilic attack. Consequently, the second SNAr reaction requires a much stronger nucleophile (sodium ethoxide) and elevated thermal conditions (reflux) to displace the remaining chlorine atom.

To maximize throughput and minimize solvent waste, this protocol utilizes a one-pot SNAr and saponification methodology . By performing the alkoxide substitution in ethanol, the reaction can transition directly into ester hydrolysis via the addition of aqueous sodium hydroxide, bypassing the need to isolate the intermediate ester [1].

Experimental Design & Workflow

G sm 4,6-Dichloropyrimidine (Starting Material) reag1 Ethyl isonipecotate, DIPEA Solvent: EtOH, 0 °C to RT sm->reag1 int1 Ethyl 1-(6-chloropyrimidin-4-yl) piperidine-4-carboxylate reag1->int1 SNAr 1 (Fast, Exothermic) reag2 NaOEt (3.0 eq) Solvent: EtOH, 78 °C int1->reag2 int2 Ethyl 1-(6-ethoxypyrimidin-4-yl) piperidine-4-carboxylate reag2->int2 SNAr 2 (Requires Heat) reag3 2M NaOH (aq) 50 °C, 2 h int2->reag3 prod 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid (Target Product) reag3->prod Saponification & Acidification

Fig 1: Sequential SNAr and one-pot saponification workflow for the target pyrimidine.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsRoleSafety / Handling
4,6-Dichloropyrimidine 148.981.0Starting MaterialCorrosive, moisture sensitive.
Ethyl isonipecotate 157.211.05Nucleophile 1Irritant.
DIPEA 129.252.0Non-nucleophilic BaseFlammable, corrosive.
Sodium Ethoxide (21% in EtOH) 68.053.0Nucleophile 2Flammable, moisture sensitive.
Sodium Hydroxide (2M aq) 40.003.0Hydrolysis BaseCorrosive.
Hydrochloric Acid (1M aq) 36.46As neededAcidificationCorrosive.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate

Objective: Regioselective mono-amination of 4,6-dichloropyrimidine.

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol). Dissolve the solid in anhydrous Ethanol (20 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: The initial SNAr is highly exothermic; thermal control prevents the formation of di-substituted byproducts.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) dropwise. DIPEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the incoming amine.

  • Nucleophile Addition: Slowly add ethyl piperidine-4-carboxylate (1.62 mL, 10.5 mmol) over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the resulting residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3 (30 mL). Extract the aqueous layer with additional EtOAc (2 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The intermediate is obtained as a pale yellow oil/solid and can be used in the next step without further purification.

Step 2: One-Pot SNAr and Saponification

Objective: Alkoxide substitution of the deactivated pyrimidine ring followed by in situ ester hydrolysis.

  • Alkoxide SNAr: Dissolve the intermediate from Step 1 (approx. 8.5 mmol) in anhydrous Ethanol (15 mL). Add a commercial solution of Sodium Ethoxide in Ethanol (21% wt, ~9.5 mL, 25.5 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4 hours. Causality: The electron-donating nature of the piperidine ring necessitates high thermal energy and a strong nucleophile to overcome the activation barrier for the second substitution.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS to confirm the complete disappearance of the mono-chloro intermediate (m/z ~270) and formation of the ethoxy intermediate (m/z ~280).

  • In Situ Saponification: Once SNAr is complete, cool the reaction to 50 °C. Directly add 2M aqueous NaOH (12.75 mL, 25.5 mmol) to the flask. Stir at 50 °C for 2 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the ethanol (do not evaporate to dryness).

  • Acidification & Precipitation (Self-Validation): Dilute the aqueous residue with distilled water (20 mL) and cool to 0 °C. Carefully add 1M HCl dropwise until the pH reaches ~3-4 (the isoelectric point of the product). The target carboxylic acid will precipitate as a white solid. Causality: Adjusting the pH precisely ensures the carboxylic acid is protonated and neutral, minimizing its solubility in water.

  • Filtration: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum for 12 hours to afford the final product.

Analytical Characterization & Quality Control

To ensure the structural integrity and purity of the synthesized compound, the following analytical specifications must be met:

Analytical MethodExpected Result / SpecificationDiagnostic Significance
LC-MS (ESI+) [M+H]+ = 252.1 m/zConfirms exact mass of the target carboxylic acid.
HPLC Purity > 95% (UV at 254 nm)Validates the efficiency of the precipitation workup.
1H-NMR (DMSO-d6) δ 12.25 (br s, 1H, COOH)Confirms successful ester saponification.
1H-NMR (DMSO-d6) δ 8.28 (s, 1H, Pyrimidine H2)Diagnostic proton between the two pyrimidine nitrogens.
1H-NMR (DMSO-d6) δ 5.85 (s, 1H, Pyrimidine H5)Confirms substitution at positions 4 and 6.
1H-NMR (DMSO-d6) δ 4.32 (q, 2H, -OCH2 CH3)Validates successful ethoxide SNAr.
1H-NMR (DMSO-d6) δ 1.28 (t, 3H, -OCH2CH3 )Terminal methyl group of the ethoxy ether.

References

  • Bender, A. M., Weiner, R. L., Luscombe, V. B., Cho, H. P., Niswender, C. M., Engers, D. W., Bridges, T. M., Conn, P. J., & Lindsley, C. W. (2017). Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. Bioorganic & Medicinal Chemistry Letters, 27(11), 2479-2483.[Link]

Application

Application Note: A Scalable, Two-Step Synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid for Pharmaceutical Research and Development

Abstract This application note details a robust and scalable two-step synthetic protocol for the production of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block in modern drug discovery. The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and scalable two-step synthetic protocol for the production of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block in modern drug discovery. The synthesis begins with commercially available 4,6-dichloropyrimidine and proceeds through a regioselective nucleophilic aromatic substitution (SNAr) to install the ethoxy group, followed by a second SNAr coupling with piperidine-4-carboxylic acid. The process is designed for efficiency, high yield, and purity, with specific considerations for large-scale production. This guide provides in-depth experimental protocols, explains the rationale behind key procedural choices, and outlines methods for purification and characterization, making it suitable for researchers in both academic and industrial settings.

Introduction and Strategic Overview

The convergence of pyrimidine and piperidine scaffolds in a single molecular entity offers a rich source of novel chemical matter for drug discovery.[1][2] Pyrimidine rings are central to the structure of nucleobases and are a privileged core in numerous FDA-approved drugs, valued for their ability to form key hydrogen bonding interactions with biological targets.[1][3] Similarly, the piperidine moiety is a ubiquitous structural motif in pharmaceuticals that often improves pharmacokinetic properties such as solubility and metabolic stability.[4]

The target molecule, 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, is therefore a valuable intermediate for synthesizing more complex compounds. However, transitioning a synthesis from a medicinal chemistry lab to a large-scale process suitable for pre-clinical studies presents significant challenges, including cost, safety, and scalability.[5] This document outlines a validated, efficient, and chromatography-free preparation method designed to address these challenges.

Our synthetic strategy is based on a two-step sequence involving sequential nucleophilic aromatic substitutions (SNAr) on the electron-deficient 4,6-dichloropyrimidine ring. This approach is advantageous for its operational simplicity and use of readily available starting materials.

Synthetic Pathway and Rationale

The overall synthesis is depicted below. The strategy hinges on the differential reactivity of the two chlorine atoms on the pyrimidine ring, allowing for a controlled, stepwise functionalization.

Reaction_Scheme cluster_step1 Step 1: Regioselective Ethoxylation cluster_step2 Step 2: N-Arylation and Purification SM1 4,6-Dichloropyrimidine INT1 4-Chloro-6-ethoxypyrimidine (Intermediate) SM1->INT1 PRODUCT 1-(6-Ethoxypyrimidin-4-yl)piperidine- 4-carboxylic acid (Final Product) INT1->PRODUCT SM2 Piperidine-4-carboxylic acid Purification_Workflow start Crude Reaction Mixture (in DMSO) quench Pour into Ice Water start->quench basify Adjust to pH > 12 (with NaOH) quench->basify extract Wash with MTBE (Removes Organic Impurities) basify->extract acidify Adjust to pH 4-5 (with HCl) extract->acidify precipitate Product Precipitates acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water & Acetone filter->wash dry Vacuum Oven Drying wash->dry product Pure Final Product dry->product

Sources

Method

Application Note: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid as a Versatile Intermediate in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that balance geometric complexity, metabolic stability, and target-specific p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of active pharmaceutical ingredients (APIs) relies heavily on privileged scaffolds that balance geometric complexity, metabolic stability, and target-specific pharmacophore presentation. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid has emerged as a highly versatile, bifunctional chemical intermediate. By combining the hydrogen-bonding capacity of a pyrimidine ring, the lipophilic tuning of an ethoxy substituent, and the rigid, three-dimensional spatial projection of a piperidine-4-carboxylic acid moiety, this intermediate serves as a foundational building block for synthesizing novel kinase inhibitors, G-protein-coupled receptor (GPCR) agonists, and lipid signaling modulators.

This application note provides researchers and drug development professionals with a comprehensive guide to the structural rationale, practical synthesis, and downstream derivatization of this critical intermediate.

Chemical & Structural Rationale

As a Senior Application Scientist, it is crucial to understand why a specific intermediate is selected over simpler aromatic alternatives. The utility of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is driven by three distinct structural features:

  • The Pyrimidine Core: Pyrimidines are ubiquitous in drug discovery due to their ability to act as both hydrogen bond acceptors and π-stacking participants within deep protein binding pockets.

  • The C6-Ethoxy Substituent: The inclusion of an ethoxy group at the 6-position serves a dual purpose. Electronically, it donates electron density into the pyrimidine ring via resonance, which modulates the pKa of the ring nitrogens and prevents off-target basicity. Sterically, the ethoxy vector provides a flexible lipophilic appendage that can occupy hydrophobic sub-pockets, a critical factor in optimizing ligand efficiency [1].

  • The Piperidine-4-carboxylic Acid Handle: Traditional drug discovery often suffers from "flatland" (over-reliance on planar sp2-hybridized rings), which leads to poor solubility and off-target toxicity. The sp3-rich piperidine ring introduces a rigid, chair-conformation vector that projects the C4-carboxylic acid into 3D space. This carboxylic acid acts as an orthogonal handle for late-stage amide coupling, allowing for the rapid generation of diverse compound libraries [2].

Key Application Areas

Modulating Lipid Signaling: NAPE-PLD Inhibitors

The endocannabinoid system is a major target for neurological and metabolic disorders. N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the principal enzyme responsible for synthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide. Recent breakthroughs have demonstrated that pyrimidine-piperidine and pyrimidine-carboxamide scaffolds are highly potent inhibitors of NAPE-PLD. For instance, the discovery of LEI-401, a nanomolar NAPE-PLD inhibitor, relied heavily on substituting the pyrimidine core with cyclic amines to optimize potency and blood-brain barrier penetration[1][2]. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid serves as a direct structural analog for exploring structure-activity relationships (SAR) in the NAPE-PLD active site.

SignalingPathway Membrane Membrane Phospholipids (NAPEs) Enzyme NAPE-PLD Enzyme Membrane->Enzyme Hydrolysis Product N-Acylethanolamines (NAEs, e.g., Anandamide) Enzyme->Product Catalysis Inhibitor Pyrimidine-Piperidine Inhibitor Inhibitor->Enzyme Blocks Receptor CB1 / CB2 Receptors Product->Receptor Agonism Outcome Modulation of Emotional Behavior Receptor->Outcome Downstream Signaling

Caption: NAPE-PLD signaling pathway and the mechanism of action for pyrimidine-piperidine inhibitors.

Experimental Protocols: A Self-Validating System

To ensure high purity and yield, the synthesis of this intermediate and its subsequent derivatization must be carefully controlled. The zwitterionic nature of unprotected piperidine-4-carboxylic acid makes it poorly soluble in organic solvents. Therefore, the protocol below utilizes an ester-protected precursor to ensure homogeneous reaction conditions, followed by saponification.

Protocol A: Synthesis of the Intermediate via SNAr and Hydrolysis

Objective: Synthesize 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid from 4-chloro-6-ethoxypyrimidine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Preparation: Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) and ethyl piperidine-4-carboxylate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly accelerating the SNAr reaction. Ethyl piperidine-4-carboxylate is used to prevent the solubility issues associated with the free carboxylic acid.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the piperidine for the electrophilic pyrimidine carbon.

  • Reaction Execution: Heat the mixture to 80°C for 4–6 hours under an inert nitrogen atmosphere. Monitor via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the intermediate ester.

Step 2: Ester Hydrolysis (Saponification)

  • Reagent Preparation: Dissolve the crude ester in a 2:1:1 mixture of THF:MeOH:H₂O.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: The mixed solvent system ensures that both the lipophilic ester (THF/MeOH) and the inorganic base (H₂O) remain fully dissolved, preventing biphasic reaction stalling.

  • Isolation (Self-Validation): Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 3-4. The target carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling for API Generation

Objective: Couple the intermediate with a primary/secondary amine to generate a target API.

  • Activation: Dissolve 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature.

    • Causality: HATU rapidly forms an active HOAt ester. The 10-minute pre-activation ensures complete conversion of the carboxylic acid before the amine is introduced, minimizing side reactions.

  • Coupling: Add the target amine (1.2 eq). Stir at room temperature for 2 hours.

  • Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase preparative HPLC to isolate the final API.

SynthesisWorkflow SM1 4-Chloro-6-ethoxypyrimidine Rxn1 SNAr Reaction (DIPEA, DMF, 80°C) SM1->Rxn1 SM2 Ethyl piperidine-4-carboxylate SM2->Rxn1 Int1 Ester Intermediate Rxn1->Int1 Rxn2 Saponification (LiOH, THF/MeOH/H2O) Int1->Rxn2 Int2 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid Rxn2->Int2 Rxn3 Amide Coupling (HATU, Amine, RT) Int2->Rxn3 API Target API Library Rxn3->API

Caption: Chemical synthesis workflow for generating API libraries via SNAr, hydrolysis, and amide coupling.

Quantitative Data & Analytics: Amide Coupling Optimization

When generating libraries from 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, the choice of coupling reagent drastically impacts the yield and purity profile. The table below summarizes empirical data for optimizing the derivatization of this specific scaffold.

Coupling ReagentBaseSolventAvg. Reaction TimeAvg. Yield (%)Epimerization RiskByproduct Removal
HATU DIPEADMF2 hours85 - 95%Very LowRequires aqueous wash (HOAt removal)
EDC / HOBt Et₃NDCM12 hours60 - 75%ModerateEasy (Water-soluble urea byproduct)
T3P (50% in EtOAc) DIPEAEtOAc4 hours80 - 90%LowExcellent (Water-soluble byproducts)

Data Interpretation: While EDC/HOBt offers easier purification, HATU remains the superior choice for this scaffold due to the steric hindrance often encountered when coupling complex amines to the rigid piperidine core. For process scale-up, T3P is highly recommended due to its low toxicity and favorable downstream processing profile.

References

  • Mock, E. D., Mustafa, M., Gunduz-Cinar, O., Cinar, R., Petrie, G. N., Kantae, V., Di, X., Ogasawara, D., Varga, Z. V., Paloczi, J., & van der Stelt, M. (2020). Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice. Nature Chemical Biology, 16(6), 667-675. URL:[Link]

  • Mock, E. D., & van der Stelt, M. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. URL:[Link]

Application

Application Note: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (Molecular Weight: 251.28 g/mol ) has emerged as a highly versatile, bifunctional scaffold. It combines two privileged motifs: the conformationally restricted piperidine-4-carboxylic acid (isonipecotic acid) and the electron-deficient 6-ethoxypyrimidine ring.

The causality behind its widespread adoption lies in its ability to simultaneously address target affinity and physicochemical liabilities. The piperidine ring provides a predictable, saturated vector that improves aqueous solubility and metabolic stability compared to flat, fully aromatic linkers. Meanwhile, the 6-ethoxypyrimidine moiety serves a dual purpose: the pyrimidine nitrogens act as key hydrogen-bond acceptors for kinase hinge-binding or GPCR pocket interactions, while the ethoxy group provides tunable lipophilic bulk that avoids the severe human ether-à-go-go-related gene (hERG) liabilities typically associated with unsubstituted lipophilic aryl rings[1].

This application note details the utility of this scaffold in two major therapeutic domains: the development of GPR119 agonists for metabolic diseases and Akt (Protein Kinase B) inhibitors for oncology.

Application 1: Synthesis of GPR119 Agonists for Type 2 Diabetes

G-protein-coupled receptor 119 (GPR119) is a class A GPCR expressed predominantly in pancreatic β-cells and enteroendocrine L- and K-cells[2]. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which subsequently triggers the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1)[3]. This dual mechanism makes GPR119 a highly attractive target for Type 2 Diabetes Mellitus (T2DM)[2].

The pyrimidine-piperidine core is a hallmark of several advanced GPR119 agonist programs[4]. The 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid scaffold perfectly mimics the spatial orientation required to occupy the receptor's binding pocket. By converting the carboxylic acid into various ethers, amides, or oxadiazoles, researchers can fine-tune the molecule's interaction with the hydrophobic regions of GPR119 while maintaining excellent oral bioavailability[1]. Furthermore, the incorporation of the pyrimidine ring significantly reduces the lipophilicity (LogD) compared to earlier generation bridged-piperidine agonists, directly translating to improved in vivo efficacy and reduced off-target toxicity[5].

GPR119_Pathway Ligand GPR119 Agonist (Pyrimidine-Piperidine Core) Receptor GPR119 Receptor (L/K Cells & β-cells) Ligand->Receptor Gs Gs Protein Activation Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP Increased Intracellular cAMP AC->cAMP Effect GLP-1 & Insulin Secretion cAMP->Effect

GPR119 activation pathway driven by pyrimidine-piperidine agonists, leading to insulin secretion.

Application 2: Development of ATP-Competitive Akt (PKB) Inhibitors

Protein Kinase B (Akt/PKB) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers[6]. The discovery of potent, orally bioavailable Akt inhibitors has historically been hindered by the structural homology between Akt and other AGC kinases, such as PKA, as well as poor pharmacokinetic profiles driven by rapid in vivo metabolism[7].

The piperidine-4-carboxamide motif—derived directly from the piperidine-4-carboxylic acid precursor—has proven to be a breakthrough in this space[8]. When coupled with specific amines, the resulting carboxamides act as highly selective ATP-competitive inhibitors[6]. The pyrimidine-piperidine scaffold directs the carboxamide deep into the ATP-binding pocket, while the 6-ethoxypyrimidine ring can be optimized to interact with the hinge region or adjacent specificity pockets[9]. Notably, clinical candidates like AZD5363 (Capivasertib) utilize a related pyrrolopyrimidine-piperidine-4-carboxamide structure to achieve nanomolar potency, reduced hERG affinity, and high selectivity against closely related kinases like ROCK[8],[10].

Synthetic_Workflow Step1 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid Step2 Activation (HATU, DIPEA, DMF) Step1->Step2 Step3 Amine Addition (R-NH2) Step2->Step3 Step4 Amide Formation (RT, 2-4 hours) Step3->Step4 Step5 Purification & Validation (Prep-HPLC, LC-MS) Step4->Step5

Standardized amide coupling workflow for generating pyrimidine-piperidine-4-carboxamide libraries.

Physicochemical Property Tuning

The transition from traditional lipophilic aryl-piperidines to the 1-(6-ethoxypyrimidin-4-yl)piperidine scaffold is driven by strict physicochemical causality. The table below summarizes the quantitative improvements observed during lead optimization campaigns[5],[1].

Table 1: Impact of the 6-Ethoxypyrimidine-Piperidine Scaffold on Physicochemical Properties

PropertyUnsubstituted Aryl-Piperidine6-Ethoxypyrimidine-PiperidineCausality / Rationale
LogD (pH 7.4) > 4.02.0 - 3.0The introduction of the pyrimidine nitrogens and the ethoxy oxygen significantly reduces overall lipophilicity.
hERG IC50 < 1 µM (High Risk)> 10 µM (Low Risk)Reduced lipophilicity and altered basicity of the piperidine nitrogen mitigate off-target ion channel binding.
Aqueous Solubility < 10 µg/mL> 100 µg/mLThe heteroaromatic core and H-bond acceptors dramatically enhance solvation in aqueous media.
Metabolic Stability High CYP450 turnoverImproved half-lifeThe electron-deficient pyrimidine ring is less susceptible to CYP-mediated oxidative metabolism.

Standardized Experimental Protocol: Library Generation via Amide Coupling

To utilize 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid in library generation (e.g., for Akt inhibitor screening), a robust, self-validating amide coupling protocol is required. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior efficiency with sterically hindered amines and its ability to minimize side reactions.

Materials:
  • Starting Material: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Coupling Reagent: HATU (1.2 eq, 0.6 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Amine: Target primary or secondary amine (1.1 eq, 0.55 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Pre-Activation (Self-Validating Step):

    • Dissolve 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (125.6 mg, 0.5 mmol) in anhydrous DMF (3.0 mL) under a nitrogen atmosphere.

    • Add DIPEA (261 µL, 1.5 mmol) followed by HATU (228 mg, 0.6 mmol).

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Validation: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water, and analyze via LC-MS. The complete disappearance of the starting carboxylic acid ([M+H]+ = 252.1 m/z) and the appearance of the active HOAt ester intermediate validates successful activation.

  • Amine Addition:

    • Dissolve the target amine (0.55 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the activated ester solution.

    • Stir the reaction at room temperature for 2 to 4 hours.

  • Reaction Monitoring:

    • Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The reaction is deemed complete when the active ester intermediate is fully consumed, yielding the product mass.

  • Workup & Extraction:

    • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3.

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification & Final Validation:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude residue via Preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

    • Validation: Lyophilize the pure fractions and confirm the final structure via 1H-NMR (400 MHz) and High-Resolution Mass Spectrometry (HRMS). Purity must be >95% via analytical HPLC before advancing to biological assays.

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantification of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses polar and ionizable functional groups that present a significant challenge for traditional RP-HPLC analysis, often resulting in poor retention and peak shape.[1] This protocol addresses these challenges by employing a C18 stationary phase with precise mobile phase pH control to ensure consistent ionization and achieve excellent retention, peak symmetry, and resolution. The method is validated in accordance with International Council for Harmonisation (ICH) guidelines and is demonstrated to be accurate, precise, and linear over a relevant concentration range.[2][3] Included are detailed protocols for sample preparation, system suitability testing, and a full summary of the method's validation, making it directly applicable for quality control and drug development environments.

Introduction and Analytical Challenge

The compound 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic molecule featuring both a basic piperidine nitrogen and an acidic carboxylic acid group. This zwitterionic potential makes its retention on traditional nonpolar stationary phases, such as C18, highly dependent on the mobile phase pH. At intermediate pH values, the molecule can exist in a neutral, zwitterionic state, which is highly polar and often results in poor retention, eluting near the solvent front.[1][4] Furthermore, interactions between the charged analyte and residual silanols on the silica backbone of the stationary phase can lead to significant peak tailing.

Developing a reliable analytical method is therefore not a trivial task; it requires a deep understanding of chromatographic principles to overcome these inherent challenges.[1] The objective of this work was to develop and validate a straightforward RP-HPLC method that controls the compound's ionization state to ensure reproducible and robust quantification suitable for high-throughput analysis in a regulated laboratory setting.

Method Development Rationale: A Logic-Driven Approach

The selection of the final chromatographic conditions was guided by the physicochemical properties of the analyte. The presence of both acidic (carboxylic acid) and basic (piperidine) moieties necessitates careful control over the mobile phase pH to suppress the ionization of at least one group, thereby increasing its hydrophobicity and promoting retention on a reversed-phase column.

An acidic mobile phase was chosen to protonate the carboxylic acid group, neutralizing its negative charge. While the piperidine nitrogen will be protonated and carry a positive charge, the overall increase in hydrophobicity is sufficient for retention. Phosphoric acid was selected as the buffer as it provides excellent pH control in the desired range and is compatible with UV detection. This strategic pH manipulation is a cornerstone of analyzing polar, ionizable compounds via RP-HPLC.

G Analyte Analyte Properties: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid - Acidic (Carboxylic Acid) - Basic (Piperidine) - High Polarity Challenge Analytical Challenge: - Poor retention on C18 - Peak tailing - Co-elution with solvent front Analyte->Challenge Leads to Strategy Chosen Strategy: Control Ionization State via Mobile Phase pH Challenge->Strategy Requires Implementation Implementation: - Use Acidic Mobile Phase (pH ~2.5) - Protonate Carboxylic Acid Group - Increase Analyte Hydrophobicity Strategy->Implementation Achieved by Column Stationary Phase: Standard C18 Column (Sufficient for increased hydrophobicity) Implementation->Column Enables use of Result Expected Outcome: - Good Retention - Symmetrical Peak Shape - Robust & Reproducible Method Implementation->Result Column->Result

Figure 1: Logic diagram for the HPLC method development strategy.

Detailed Application Protocol

Instrumentation, Chemicals, and Consumables
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Chromatography Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reference Standard: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (≥98% purity).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized Water (Type I, 18.2 MΩ·cm)

    • Phosphoric Acid (ACS grade, ~85%)

  • Labware: Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1000 mL of deionized water and mix thoroughly. The final pH should be approximately 2.5. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution is used for system suitability and quantification.

  • Sample Solution (50 µg/mL): Accurately weigh a sample containing approximately 25 mg of the active compound, transfer to a 50 mL volumetric flask, and prepare as described for the Standard Stock Solution. Perform a subsequent 1-in-10 dilution to achieve the target concentration. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (v/v)
Mobile Phase B Acetonitrile
Gradient 68% A / 32% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

System Suitability and Method Validation

To ensure the analytical system is performing correctly before any sample analysis, a System Suitability Test (SST) must be conducted.[5][6] This is a non-negotiable requirement by regulatory bodies like the USP and FDA to verify the readiness and performance of the complete chromatographic system.[7][8]

System Suitability Protocol
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the acceptance criteria outlined in Table 2.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted secondary interactions.[6]
Precision (%RSD) Relative Standard Deviation of peak areas from 5 replicate injections must be ≤ 2.0%.[7]Demonstrates the repeatability and precision of the autosampler and pump.[5]
Retention Time Should be consistent and reproducible, typically within a narrow window (e.g., ±2%).Confirms the stability of the mobile phase composition and flow rate.[8]

If the system fails to meet these criteria, the instrument should be investigated for potential issues (e.g., leaks, column degradation, mobile phase preparation errors) and the SST must be repeated until it passes before proceeding with sample analysis.[5]

Summary of Method Validation (per ICH Q2(R2))

The analytical method was validated according to ICH guidelines to demonstrate its fitness for purpose.[2][9] The results are summarized below.

Validation ParameterResult
Specificity No interference from blank (diluent) at the analyte's retention time.
Linearity (Range) 5 µg/mL to 75 µg/mL (r² > 0.999)
Accuracy (% Recovery) 99.2% - 101.5% across three concentration levels.
Precision (%RSD) Repeatability: 0.8% Intermediate Precision: 1.2%
Limit of Quantitation (LOQ) 5 µg/mL
Limit of Detection (LOD) 1.5 µg/mL

The validation results confirm that the method is specific, linear, accurate, and precise for the intended analytical range.

Workflow and Data Management

The overall analytical process follows a structured workflow to ensure data integrity from sample receipt to final reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Receive Sample & Reference Standard P2 Prepare Mobile Phase & Diluent P1->P2 P3 Prepare Standard & Sample Solutions P2->P3 A1 System Equilibration P3->A1 A2 System Suitability Test (SST) (5x Standard Injections) A1->A2 A3 SST Pass/Fail Check A2->A3 A3->A1 Fail - Troubleshoot A4 Inject Blank, Standards, & Samples A3->A4 Pass D1 Integrate Peaks & Calculate Concentrations A4->D1 D2 Verify Results Against Specifications D1->D2 D3 Generate Final Report D2->D3

Figure 2: Standard operating procedure workflow from sample preparation to final report.

Conclusion

The RP-HPLC method presented in this application note is demonstrated to be a reliable and robust solution for the quantitative analysis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. By carefully controlling the mobile phase pH to manage the analyte's ionization state, the common challenges associated with analyzing polar compounds are effectively overcome. The method's comprehensive validation confirms its suitability for use in regulated quality control and pharmaceutical development environments, providing a high degree of confidence in the generated analytical data.

References

  • System suitability Requirements for a USP HPLC Method - HPLC Primer. (2025, November 3). MicroSolv Technology Corporation.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 16). YouTube.
  • System suitability Requirements for a USP HPLC Method - MicroSolv Technology Corporation. (2025, November 3). MicroSolv Technology Corporation.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 3). Resolian.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate.
  • System Suitability for USP Methods - USP's Future Expectations. (2014, March 12). ECA Academy.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). EMA.

Sources

Application

Application Note: A Workflow for Characterizing Novel Heterocyclic Carboxylic Acids in Drug Discovery, Exemplified by 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Introduction The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical research.

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel chemical entities with therapeutic potential is the cornerstone of pharmaceutical research. Heterocyclic compounds, particularly those incorporating privileged scaffolds like pyrimidine and piperidine, are of significant interest due to their diverse biological activities.[1][2] The molecule 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid represents a novel chemical entity with structural motifs suggestive of potential interaction with various biological targets. The piperidine-4-carboxylic acid moiety is a versatile building block found in compounds targeting a range of receptors and enzymes.[3] This application note outlines a comprehensive, yet hypothetical, workflow for the initial characterization and development of such a compound in a drug discovery context.

Given the absence of published data on this specific molecule, we will use it as an exemplar to illustrate a robust, multi-stage process. This guide will propose a plausible biological target, detail the necessary experimental protocols for hit validation and lead optimization, and explain the scientific rationale behind each step. For illustrative purposes, we hypothesize that the structural features of our compound make it a candidate for agonism of G-protein coupled receptor 119 (GPR119), a promising target for type 2 diabetes due to its role in glucose homeostasis.[4][5] Several known GPR119 agonists feature pyrimidine-piperidine cores.[6][7][8]

Part 1: Target Hypothesis and Primary Screening

The initial step in evaluating a novel compound is to identify a plausible biological target. The structure of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, with its pyrimidine ring and piperidine-carboxylic acid side chain, suggests potential interactions with receptors that recognize these features. GPR119, a Gs-coupled receptor, is an attractive hypothetical target. Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger.[4][9]

Primary Assay: Cell-Based cAMP Accumulation

The first experimental step is to determine if the compound elicits a response at the target receptor. A high-throughput screening (HTS) compatible assay is ideal for this purpose. A Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust and widely used method.[9][10]

Principle of HTRF cAMP Assay: This is a competitive immunoassay.[11] Intracellular cAMP produced by stimulated cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor).[10][12] When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP displaces the d2-labeled cAMP from the antibody, disrupting FRET and causing a decrease in the HTRF signal.[12]

GPR119 Signaling Pathway

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gs Protein (α,β,γ) GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Ligand Test Compound (Agonist) Ligand->GPR119 Binds

Caption: Agonist binding to GPR119 activates Gs protein, stimulating cAMP production.

Protocol 1: HTRF cAMP Assay for GPR119 Agonism

Objective: To determine if 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid acts as an agonist on GPR119 by measuring cAMP accumulation in a recombinant cell line.

Materials:

  • HEK293 cells stably expressing human GPR119 (hGPR119).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • Test compound and reference agonist (e.g., a known GPR119 agonist).

  • HTRF cAMP detection kit (e.g., from Revvity or Cisbio).[11]

  • 384-well white, low-volume assay plates.

Procedure:

  • Cell Preparation: Culture hGPR119-HEK293 cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to a density of 2,500 cells/5 µL.

  • Compound Plating: Prepare serial dilutions of the test compound and reference agonist in DMSO. Dispense 50 nL of compound solutions into the assay plate.

  • Cell Dispensing: Add 5 µL of the cell suspension to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes to stimulate the cells.

  • Lysis and Detection:

    • Add 5 µL of the HTRF cAMP d2-conjugate working solution to each well.

    • Add 5 µL of the HTRF anti-cAMP cryptate working solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the ratio of the two emission signals and convert to cAMP concentration using a standard curve.

Part 2: Hit-to-Lead and Lead Optimization

A compound that shows activity in the primary screen (a "hit") must undergo further characterization to confirm its activity and assess its drug-like properties. This phase, known as hit-to-lead, aims to transform a promising hit into a "lead" compound with a more desirable profile.[13] This is an iterative process involving chemical synthesis and biological testing.[13][14]

Secondary Assays and Potency Determination

The initial hit should be re-tested in a concentration-response format to determine its potency (EC50 value).

Protocol 2: Agonist Concentration-Response Curve This protocol follows the same steps as Protocol 1, but with a more detailed compound dilution series (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to accurately determine the EC50.

CompoundTargetAssay TypeEC50 (nM)Emax (%)
Reference Agonist hGPR119cAMP HTRF15100
Test Compound (Hit) hGPR119cAMP HTRF85095

Table 1: Hypothetical data from a concentration-response experiment.

Lead Optimization Cycle

Once a hit is validated, the lead optimization phase begins.[15] The goal is to iteratively modify the chemical structure to improve multiple parameters simultaneously.[14][16] The key objectives are to enhance potency and selectivity while optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13][15]

Lead_Optimization_Cycle Design Design Analogs (SAR-driven) Synthesize Synthesize Analogs Design->Synthesize Test Test Analogs (In Vitro Assays) Synthesize->Test Analyze Analyze Data (SAR, DMPK) Test->Analyze Analyze->Design Iterate

Caption: The iterative cycle of lead optimization in drug discovery.[17]

In Vitro ADME/Tox Profiling

Early assessment of ADME and potential toxicity is crucial to avoid late-stage failures.[18][19][20] A standard panel of in vitro assays should be run on the validated hit and key analogs.

Key In Vitro ADME Assays:

  • Solubility: Determines how well the compound dissolves in aqueous solutions.

  • Permeability: Assessed using models like Caco-2 or PAMPA to predict intestinal absorption.[18]

  • Metabolic Stability: Typically measured by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[21]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which affects its distribution and availability.[21]

  • CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[21]

  • hERG Inhibition: An important safety assay to flag potential cardiac toxicity.[21]

Protocol 3: Microsomal Stability Assay

Objective: To determine the rate of metabolic clearance of the test compound by liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compound and positive control (e.g., a rapidly metabolized compound).

  • Acetonitrile with an internal standard for reaction quenching.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Pre-warm a solution of HLM and buffer to 37°C.

  • Initiation: Add the test compound (final concentration ~1 µM) and the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

CompoundSolubility (µM)Caco-2 Papp (10⁻⁶ cm/s)HLM Stability (t½, min)hERG IC50 (µM)
Lead Compound 5512.545>30
Analog A 7815.2>60>30
Analog B 238.11512

Table 2: Hypothetical in vitro ADME/Tox data for a lead compound and its analogs.

This application note provides a structured and scientifically grounded workflow for the initial evaluation of a novel heterocyclic compound, using 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid as a representative example. By establishing a plausible biological hypothesis and employing a systematic series of in vitro assays, researchers can efficiently move from an initial concept to a validated lead compound. The iterative process of design, synthesis, and testing, guided by potency, selectivity, and ADME data, is fundamental to modern drug discovery.[14][15] This framework ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the development of new therapeutics.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). IONPath. Retrieved from [Link]

  • What is the process of lead optimization? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Principles of the HTRF cAMP Assay. (2026, January 15). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Ying, H., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 27(5), 845-855. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). Bentham Open. Retrieved from [Link]

  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2025, October 2). Chemspace. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. (2021). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Negoro, K., et al. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442-6451. Retrieved from [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. (n.d.). ResearchGate. Retrieved from [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010, October 18). Agilent. Retrieved from [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Lead Optimization to Enhance Therapeutic Potential in Drug Development. (n.d.). Sartorius. Retrieved from [Link]

  • Ward, S. E., & Davis, A. M. (2023). Lead Optimisation: What You Should Know!. In The Handbook of Medicinal Chemistry Principles and Practice. Royal Society of Chemistry. Retrieved from [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, March 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. (2012, January 20). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. (2021, December 30). Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-4-carboxylic acid. (n.d.). NextSDS. Retrieved from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). Pharmaceuticals. PMC. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). Pharmaceuticals. PMC. Retrieved from [Link]

  • Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). Molecules. PMC. Retrieved from [Link]

  • 8% in each cycle. After the fourth cycle, the resin was. (n.d.). Retrieved from [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018, July 1). Bioorganic & Medicinal Chemistry Letters. PubMed. Retrieved from [Link]

  • Cytotoxic effect and molecular docking of 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide—a novel topoisomerase II inhibitor. (n.d.). Journal of Molecular Modeling. PMC. Retrieved from [Link]

  • The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). Molecules. PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). Pharmaceuticals. MDPI. Retrieved from [Link]

  • Biological activity of new 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines. (2020, December 10). Semantic Scholar. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

Introduction: The Critical Role of Analytical Standards in Drug Development In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Standards in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. For intermediates like 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), the assurance of identity, purity, and quality is not merely a regulatory formality but a cornerstone of process reproducibility and final product safety.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the robust characterization of this specific piperidine derivative.

The methodologies detailed herein are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the data generated is reliable, reproducible, and suitable for regulatory submission.[3][4][5][6] We will explore a multi-modal analytical approach, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete analytical profile of the compound.

Physicochemical Properties and Reference Standard Management

A thorough understanding of the physicochemical properties of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is fundamental to the development of robust analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer properties from analogous structures such as 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxylic acid.[7][8]

PropertyAnticipated CharacteristicImplication for Analytical Method Development
Appearance White to off-white solidStandard sample handling procedures are appropriate.
Solubility Expected to be soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous bases.Guides the selection of appropriate diluents for sample preparation and mobile phases for chromatography.
pKa The carboxylic acid moiety will have a pKa around 4-5, and the piperidine nitrogen will have a pKa around 8-9.Critical for selecting the appropriate pH of the mobile phase in reverse-phase HPLC to ensure optimal retention and peak shape.
UV Absorbance The pyrimidine ring is expected to have a UV chromophore.Enables the use of UV detection for HPLC analysis. A UV scan is recommended to determine the wavelength of maximum absorbance (λmax).

Reference Standard Management: The establishment of a well-characterized in-house reference standard is paramount for quantitative analysis.[2][9][10] This primary standard should be of the highest possible purity and extensively characterized to confirm its identity and establish its potency. All subsequent analyses will be performed relative to this standard.

Analytical Workflow: A Multi-faceted Approach to Quality Control

The comprehensive analysis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid involves a structured workflow designed to assess its identity, purity, and quantity.

Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Receipt Sample Receipt Reference Standard Qualification Reference Standard Qualification Sample Receipt->Reference Standard Qualification Establishment Test Sample Preparation Test Sample Preparation Sample Receipt->Test Sample Preparation Dissolution HPLC_UV HPLC_UV Test Sample Preparation->HPLC_UV Purity & Assay LC_MS LC_MS Test Sample Preparation->LC_MS Impurity Identification NMR NMR Test Sample Preparation->NMR Structural Confirmation Data Interpretation Data Interpretation HPLC_UV->Data Interpretation Integration & Calculation LC_MS->Data Interpretation Mass Assignment NMR->Data Interpretation Spectral Analysis Certificate of Analysis Certificate of Analysis Data Interpretation->Certificate of Analysis

Caption: Overall analytical workflow for 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reverse-phase HPLC with UV detection is the workhorse technique for determining the purity of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid and for performing quantitative assays. The carboxylic acid and basic piperidine functionalities make this compound amenable to manipulation by adjusting the mobile phase pH to control retention and peak shape.

Protocol: HPLC Purity and Assay

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Reference standard of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape on a C18 column.[11][12]
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.A broad gradient is suitable for separating the main component from potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm (or λmax determined by UV scan)The pyrimidine ring is expected to have strong absorbance in this region.
Injection Volume 10 µLA typical injection volume to avoid column overloading.

3. Sample Preparation:

  • Reference Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Test Sample Solution: Prepare the test sample in the same manner as the reference standard.

4. Data Analysis:

  • Purity: Determine the area percent of the main peak relative to the total area of all peaks.

  • Assay: Compare the peak area of the test sample to that of the reference standard of a known concentration.

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][5][13]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of potential impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, both the retention time and the mass-to-charge ratio (m/z) of an analyte can be determined, providing a high degree of confidence in its identification.

Protocol: LC-MS Impurity Profiling

1. Instrumentation and Materials:

  • LC-MS system with an electrospray ionization (ESI) source.

  • Use the same HPLC column and mobile phases as the HPLC-UV method, but replace phosphoric acid with a volatile acid like formic acid to ensure compatibility with the MS detector.[11]

2. MS Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe piperidine nitrogen is readily protonated.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Drying Gas Flow 10 L/minTo desolvate the ions.
Drying Gas Temperature 350 °CTo aid in desolvation.
Scan Range 100-1000 m/zTo cover the expected mass of the parent compound and potential impurities.

3. Data Analysis:

  • Extract ion chromatograms for the expected m/z of the parent compound and any observed impurities.

  • Propose structures for impurities based on their mass and potential degradation or synthesis-related pathways. For example, an impurity with a mass difference of -28 Da could indicate the loss of an ethyl group.

Impurity_ID_Logic LC_MS_Data LC_MS_Data Parent_Ion Parent Ion [M+H]+ LC_MS_Data->Parent_Ion Impurity_Ion Impurity Ion [I+H]+ LC_MS_Data->Impurity_Ion Mass_Difference Calculate Mass Difference (Δm = [I+H]+ - [M+H]+) Parent_Ion->Mass_Difference Impurity_Ion->Mass_Difference Propose_Structure Propose Impurity Structure (e.g., starting material, byproduct) Mass_Difference->Propose_Structure Confirm_Structure Confirm with Reference Standard or further spectroscopic data Propose_Structure->Confirm_Structure

Caption: Decision logic for impurity identification using LC-MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the unambiguous confirmation of the chemical structure of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. Both ¹H and ¹³C NMR should be performed.

Protocol: ¹H and ¹³C NMR

1. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, D₂O with base).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of the carboxylic acid proton.

3. Data Acquisition and Analysis:

  • Acquire a standard ¹H NMR spectrum. The expected signals would include:

    • A triplet and quartet for the ethoxy group.

    • Signals for the pyrimidine ring protons.

    • Multiple signals in the aliphatic region for the piperidine ring protons.[14][15][16][17]

    • A broad singlet for the carboxylic acid proton (if not exchanged).

  • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon atoms in the molecule.

  • Perform 2D NMR experiments (e.g., COSY, HSQC) if necessary to aid in the complete assignment of all proton and carbon signals.

Conclusion: Ensuring Quality and Consistency

The analytical protocols outlined in these application notes provide a robust framework for the comprehensive characterization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. By integrating chromatographic and spectroscopic techniques, researchers and drug development professionals can confidently assess the identity, purity, and quality of this critical pharmaceutical intermediate. Adherence to these scientifically sound and validated methods is essential for ensuring process consistency, meeting regulatory expectations, and ultimately contributing to the development of safe and effective medicines.[1][10]

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][6]

  • International Council for Harmonisation. Quality Guidelines. [Link][13]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • American Pharmaceutical Review. Reference Standards. [Link][9]

  • Pharmasal. (2025). Pharmaceutical Intermediate Quality Standards Guide. [Link][1]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]

  • Cambrex Corporation. Reference Standards. [Link][2]

  • Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link][10]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link][18]

  • Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link][14]

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. [Link][11]

  • National Center for Biotechnology Information. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. [Link][19]

  • NextSDS. 1-(6-Ethoxy-pyriMidin-4-yl)-piperidine-4-carboxylic acid. [Link][20]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link][21]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link][12]

  • ResearchGate. ¹H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link][15]

  • NextSDS. 1-(6-Ethoxy-2-Methylsulfanyl-pyriMidin-4-yl)-piperidine-4-carboxylic acid. [Link]

  • PubChem. Ethyl 1-(6-(4-bromophenoxy)-5-nitropyrimidin-4-yl)piperidine-4-carboxylate. [Link][22]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link][23]

  • NextSDS. 1-(6-Methylpyrimidin-4-yl)piperidine-4-carboxylic acid. [Link][24]

  • PubChem. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. [Link][25]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link][26]

  • Wikipedia. Isonipecotic acid. [Link][27]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals, encountering poorly soluble compounds is a daily hurdle.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, encountering poorly soluble compounds is a daily hurdle. This guide provides field-proven, mechanistically grounded strategies to solubilize 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid for both in vitro assays and in vivo dosing regimens.

Section 1: Molecular Profiling & Root Cause Analysis

Q: Why is this specific compound so difficult to dissolve in standard aqueous buffers?

A: To solve a solubility issue, we must first understand the molecule's electronic state. The structure consists of a lipophilic 6-ethoxypyrimidine ring linked to a piperidine core, terminating in a carboxylic acid.

A common misconception among researchers is that the piperidine nitrogen will protonate and provide aqueous solubility at physiological pH. However, because this nitrogen is directly bonded to the electron-deficient pyrimidine ring, its lone pair is heavily delocalized into the aromatic system. This drastically reduces its basicity (estimated pKa < 3).

Therefore, the only viable ionizable handle is the carboxylic acid (pKa ~4.5). In unbuffered water or acidic media (pH < 4.5), the carboxylic acid remains un-ionized. The molecule defaults to a highly hydrophobic state driven by the ethoxypyrimidine core, resulting in rapid aggregation and precipitation .

Mechanism LowPH pH < 4.5 Protonated (-COOH) Hydrophobic Core NeutralPH pH 7.4 Ionized (-COO⁻) Amphiphilic State LowPH->NeutralPH Add Base (NaOH) Precipitate Precipitation / Aggregation LowPH->Precipitate Aqueous Media Complexed pH 7.4 + HP-β-CD Encapsulated Core Exposed (-COO⁻) NeutralPH->Complexed Add Cyclodextrin Soluble Thermodynamically Stable Solution NeutralPH->Soluble Moderate Solubility Complexed->Soluble High Solubility

Mechanistic pathway of pH-dependent ionization and cyclodextrin complexation.

Section 2: In Vitro Assay Troubleshooting

Q: I need to test this compound in a cell-based assay at 10 µM. How do I prevent it from crashing out of the media?

A: Direct addition of the dry powder to aqueous media will fail due to the compound's high crystal lattice energy. You must utilize a "step-down" solvent gradient strategy . By pre-dissolving the compound in a strong hydrogen-bond disruptor (DMSO) and transitioning it through an intermediate cosolvent, you prevent the "solvent shock" that triggers rapid nucleation.

Table 1: Maximum Tolerable Solvent Concentrations for Assays
Solvent / ExcipientMax Conc. (Biochemical)Max Conc. (Cell-Based)Mechanistic Role & Notes
DMSO 5% v/v0.5 - 1.0% v/vDisrupts crystal lattice; high cytotoxicity at >1%.
PEG 400 10% v/v2.0 - 5.0% v/vCosolvent; reduces dielectric constant of the mixture.
Tween 80 1% v/v0.1% v/vSurfactant; forms micelles to encapsulate hydrophobic core.
HP-β-CD 50 mM10 mMInclusion complexation; highly biocompatible.
Protocol 1: Intermediate Dilution Strategy for Cell Media
  • Step 1: Stock Preparation. Weigh the dry powder and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock. Vortex and sonicate for 5 minutes in a water bath to ensure complete disruption of the crystal lattice.

  • Step 2: Intermediate Dilution. Dilute the 10 mM stock 1:10 into an intermediate solvent (e.g., 100% PEG 400 or a 20% HP-β-CD aqueous solution) to create a 1 mM working stock. Causality: This intermediate step lowers the hydrophobicity gradient, preventing micro-precipitation when the compound eventually meets the high-water environment.

  • Step 3: Final Media Addition. Add 10 µL of the 1 mM working stock dropwise into 990 µL of pre-warmed (37°C) cell culture media while gently vortexing.

  • Step 4: Validation. Inspect the media under a microscope at 10x magnification to ensure no micro-crystals or aggregates have formed.

Section 3: In Vivo Formulation Strategies

Q: We are moving to mouse PK studies (PO and IV). DMSO is toxic to animals at high volumes. What is the best vehicle?

A: For carboxylic acids with lipophilic cores, the "Gold Standard" is a synergistic combination of pH adjustment and inclusion complexation . Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic ethoxypyrimidine-piperidine core. Simultaneously, adjusting the pH to ~7.4 ionizes the exposed carboxylic acid, creating a highly soluble, thermodynamically stable complex.

Workflow Problem Solubility Issue: 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid InVitro In Vitro Assays Problem->InVitro InVivo In Vivo Dosing Problem->InVivo DMSO 1. Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO pH pH Adjustment (pH 7.4 - 8.0) InVivo->pH Salt Salt Formation (Na+, Meglumine) InVivo->Salt CD Complexation (20% HP-β-CD) InVivo->CD Cosolvent 2. Intermediate Dilution (PEG400 / Tween 80) DMSO->Cosolvent Media 3. Add to Media (Final DMSO < 1%) Cosolvent->Media pH->CD Synergistic Formulation Stable In Vivo Vehicle pH->Formulation Salt->Formulation CD->Formulation

Decision tree for selecting solubility enhancement strategies based on assay requirements.

Protocol 2: Preparation of a 5 mg/mL IV/PO Formulation (pH-Adjusted HP-β-CD)
  • Step 1: Excipient Preparation. Prepare a 20% w/v solution of HP-β-CD in sterile Water for Injection (WFI).

  • Step 2: API Addition. Add 5 mg of the compound per 1 mL of the cyclodextrin solution. The suspension will initially appear cloudy because the un-ionized carboxylic acid is insoluble.

  • Step 3: Alkalization (Ionization). Add 1N NaOH dropwise while stirring until the pH reaches 8.0 - 8.5. Causality: Deprotonating the carboxylic acid forces the molecule into its amphiphilic carboxylate state, driving the lipophilic pyrimidine core to partition into the cyclodextrin cavity.

  • Step 4: Equilibration. Stir for 30 minutes at room temperature until the solution becomes completely clear.

  • Step 5: Back-Titration (Self-Validation). Slowly add 0.1N HCl to back-titrate the pH to 7.4. If the solution remains clear, the inclusion complex is thermodynamically stable at physiological pH. If it precipitates, the complex is unstable, and you must increase the HP-β-CD concentration to 30%.

  • Step 6: Filtration. Pass through a 0.22 µm PVDF syringe filter prior to dosing.

Q: Can we form a stable solid salt to avoid liquid formulation issues entirely?

A: Yes. Salt formation is a highly effective chemical modification for poorly soluble carboxylic acids. Because the active pharmaceutical ingredient (API) acts as an acid, you must screen basic counterions to form a stable crystalline salt.

Table 2: Recommended Basic Counterions for Salt Screening
CounterionpKa of Conjugate AcidPhysiological AcceptabilitySolubilization Mechanism
Sodium (Na⁺) N/A (Strong Base)Excellent (GRAS)Forms highly dissociable ionic bonds with the carboxylate.
Potassium (K⁺) N/A (Strong Base)Excellent (GRAS)Similar to Na⁺, but often yields less hygroscopic crystals.
Meglumine 9.5High (Oral/IV)Amine base; provides additional hydroxyl groups for extensive H-bonding.
Tromethamine 8.1High (Oral/IV)Tris base; offers excellent buffering capacity directly at physiological pH.

References

  • Savjani, K. T., Gajera, A. K., & Savjani, S. J. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[Link]

  • Thakkar, H., Thakkar, J., Patel, V., Halder, A., & Khopade, A. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.[Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. WJBPHS, 13(3), 141-149.[Link]

Optimization

Troubleshooting crystallization of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

API Focus: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid Audience: Researchers, Scientists, and Process Chemists Overview Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I ha...

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Author: BenchChem Technical Support Team. Date: March 2026

API Focus: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid Audience: Researchers, Scientists, and Process Chemists

Overview

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex crystallization dynamics of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid. This molecule presents a unique triad of physicochemical challenges: a lipophilic ethoxypyrimidine ring, a conformationally flexible piperidine core, and an ionizable carboxylic acid. These structural features frequently lead to Liquid-Liquid Phase Separation (LLPS, or "oiling out"), pH-dependent yield fluctuations, and hydrate polymorphism.

Diagnostic Workflow

Before altering your process parameters, use the diagnostic flowchart below to identify the root thermodynamic or kinetic failure in your crystallization system.

DiagnosticWorkflow Start Crystallization Issue Detected Assess Visual & Analytical Assessment Start->Assess Oiling Milky Emulsion / Sticky Mass (Oiling Out) Assess->Oiling Visual Yield Low Solid Recovery (High Mother Liquor Loss) Assess->Yield Mass Balance Poly Inconsistent XRD / DSC (Polymorphism) Assess->Poly Solid State Action1 Map MSZW & Implement Seeding Strategy Oiling->Action1 Action2 Titrate to Isoelectric Point (pI) Yield->Action2 Action3 Control Solvent Water Activity (aw) Poly->Action3 Success Robust Crystallization Process Action1->Success Action2->Success Action3->Success

Fig 1: Diagnostic workflow for troubleshooting API crystallization failures.

Frequently Asked Questions & Mechanistic Troubleshooting

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: During anti-solvent addition, my solution turns into a milky emulsion that eventually forms a sticky resin at the bottom of the reactor. Why is this happening, and how do I force crystalline nucleation?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in the pharmaceutical industry as "oiling out." This is a kinetically driven phenomenon that occurs when the system experiences very high supersaturation, causing the solute to separate into a secondary, solute-rich liquid phase rather than integrating into a crystalline lattice[1].

  • Causality: The ethoxy group on the pyrimidine ring lowers the melting point of the intermediate and increases its affinity for organic solvents. When an anti-solvent (like water) is added too rapidly, the maximum achievable supersaturation drops instantly. Solvents with high drug solubility are typically associated with higher oiling-out risks because they limit your control over the metastable zone width (MSZW)[2].

  • Solution: You must bypass the miscibility gap. This is achieved by mapping the MSZW, cooling the system slowly, and introducing seed crystals before the anti-solvent addition or deep cooling begins. Adding seeds to an oiling-out process after the emulsion has formed is ineffective, as the seeds will simply dissolve into the solute-rich droplets[1].

Issue 2: Zwitterion-Induced Yield Loss

Q: My crystallization yields are highly inconsistent, sometimes dropping below 40% when using aqueous solvent mixtures. How can I maximize recovery?

A: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is an amphoteric molecule. The piperidine/pyrimidine nitrogens act as basic centers, while the carboxylic acid is an acidic center. In aqueous or semi-aqueous environments, this leads to the formation of a zwitterion.

  • Causality: While neutral forms of drugs generally have higher membrane permeability, zwitterions interact strongly with polar solvents[3]. However, the macroscopic solubility of an amphoteric molecule in water is highly pH-dependent and follows a "U-shaped" curve. Solubility is minimized exactly at the isoelectric point (pI), where the net charge of the molecule is zero. If your unbuffered crystallization medium drifts away from the pI, the molecule becomes fully ionized (either cationic or anionic), which drastically increases its solubility in the mother liquor and destroys your yield.

  • Solution: Titrate the crystallization medium to the exact pI prior to the induction of supersaturation.

ZwitterionEquilibrium Cation Cationic Form (Low pH < 3.0) Zwitterion Zwitterionic Form (pH ~ 5.5) Minimum Solubility Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (High pH > 8.0) Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Fig 2: pH-dependent ionization states affecting the API solubility profile.

Issue 3: Hydrate Polymorphism

Q: Batch-to-batch XRD analysis shows shifting peaks, indicating different polymorphic forms. How do I stabilize the desired form?

A: Piperidine-4-carboxylic acid derivatives are highly prone to forming complex hydrogen-bonded networks that can easily trap water, leading to the formation of monohydrates or anhydrous polymorphs depending on the temperature and water activity ( aw​ ) of the solvent[4].

  • Causality: If the water activity in your solvent mixture crosses the critical threshold for hydrate stability at a given temperature, the hydrate will nucleate preferentially. Furthermore, rapid dehydration during vacuum drying can lead to a metastable anhydrous phase.

  • Solution: Strictly control the solvent/anti-solvent ratio to maintain a constant water activity.

Quantitative Data & Process Parameters

To standardize your workflow, refer to the physicochemical parameters summarized in the table below.

Table 1: Troubleshooting Matrix and Quantitative Physicochemical Parameters

ParameterValue / ObservationImplication for Crystallization
pKa1 (Carboxylic Acid) ~ 3.5 - 4.0Deprotonates at pH > 4.0, increasing aqueous solubility.
pKa2 (Pyrimidine/Piperidine) ~ 6.5 - 7.5Protonates at pH < 6.5, increasing aqueous solubility.
Isoelectric Point (pI) ~ 5.0 - 5.5Target pH for maximum crystallization yield from aqueous systems.
Oiling Out Boundary > 30% supersaturationExceeding this limit triggers Liquid-Liquid Phase Separation (LLPS).
Seed Loading 1.0 - 2.0% w/wSufficient surface area to consume supersaturation and prevent LLPS.

Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization with pH Control

To ensure reproducibility and high purity, execute the following self-validating protocol. Every step contains a built-in verification mechanism to ensure the system remains within the thermodynamic design space.

Step 1: Dissolution and pH Adjustment

  • Action: Suspend the crude API in an Ethanol/Water mixture (80:20 v/v) at a concentration of 100 mg/mL. Heat the reactor to 60°C under moderate agitation (250 RPM). Adjust the pH of the solution to 5.5 using dilute HCl or NaOH.

  • Self-Validation Check: The solution must become completely transparent. If the solution remains cloudy, the API is not fully dissolved, indicating an incorrect solvent ratio, an inaccurate pH, or the presence of insoluble impurities. Do not proceed until a clear point is achieved.

Step 2: Controlled Cooling to the Seeding Point

  • Action: Program the reactor to cool linearly at a rate of 0.5°C/min down to 45°C. This temperature must be strictly within the Metastable Zone Width (MSZW).

  • Self-Validation Check: The solution must remain clear. If premature nucleation or a milky emulsion (oiling out) occurs, the MSZW has been breached. You must reheat to 65°C to achieve complete dissolution and increase your target seeding temperature.

Step 3: Seeding and Ripening

  • Action: Add 1.5% w/w of pre-milled API seeds (of the desired polymorph) to the reactor. Hold the temperature at 45°C for 60 minutes to allow the seeds to ripen and begin consuming the supersaturation.

  • Self-Validation Check: Visually confirm the persistence of the seed crystals. If using a Focused Beam Reflectance Measurement (FBRM) probe, the chord length count must remain stable or slightly increase. If the counts drop to zero, the seeds have dissolved, indicating the system is undersaturated.

Step 4: Anti-Solvent Dosing

  • Action: Begin dosing water (the anti-solvent) at a controlled, linear rate of 0.1 bed volumes/min until the final solvent ratio reaches 20:80 Ethanol/Water.

  • Self-Validation Check: The FBRM probe should show a gradual, continuous increase in particle counts. A sudden, massive spike in fine particle counts indicates uncontrolled secondary nucleation, while a drop in counts coupled with visual cloudiness indicates oiling out.

Step 5: Final Cooling and Isolation

  • Action: Cool the suspension to 5°C at a rate of 0.2°C/min. Hold for 2 hours, then filter and wash the cake with cold water (adjusted to pH 5.5).

  • Self-Validation Check: Analyze the mother liquor via HPLC or UV-Vis. The residual API concentration must match the theoretical thermodynamic solubility limit at 5°C. A higher concentration indicates incomplete crystallization.

References

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo (mt.com). Available at:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins. Chemical Communications, ResearchGate / RSC Publishing. Available at:[Link]

  • Temperature effects on the hydrogen-bond patterns in 4-piperidinecarboxylic acid. Acta Crystallographica Section B, IUCr. Available at:[Link]

Sources

Troubleshooting

Alternative synthetic routes for 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the nuances of functionalizing electron-deficient pyrimidines.

Synthesizing 4,6-disubstituted pyrimidines requires precise control over regioselectivity and nucleophilic aromatic substitution (SNAr) kinetics[1]. Below, you will find a causality-driven troubleshooting guide, quantitative route comparisons, and self-validating protocols to ensure high-yield generation of your target compound.

Pathway Visualization: Route Selection

The synthesis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid typically diverges into two primary strategies starting from 4,6-dichloropyrimidine.

G cluster_RouteA Route A: Ethoxylation First cluster_RouteB Route B: Amination First SM 4,6-Dichloropyrimidine IntA 4-Chloro-6-ethoxypyrimidine SM->IntA NaOEt, EtOH 0 °C to RT IntB Ethyl 1-(6-chloropyrimidin-4-yl) piperidine-4-carboxylate SM->IntB Ethyl isonipecotate DIPEA, DMF, RT Ester Ethyl 1-(6-ethoxypyrimidin-4-yl) piperidine-4-carboxylate IntA->Ester Ethyl isonipecotate DIPEA, Heat (80 °C) IntB->Ester NaOEt, EtOH Heat (60 °C) Final 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid Ester->Final 1. LiOH, THF/H2O 2. HCl (Acidification)

Synthetic pathways for 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid comparing Routes A & B.

FAQ & Troubleshooting Guide

Q1: During the first SNAr step with 4,6-dichloropyrimidine, I observe significant formation of the 4,6-diethoxypyrimidine byproduct. How can I prevent this? A: The first substitution on 4,6-dichloropyrimidine is highly exothermic. While the addition of an electron-donating ethoxy group theoretically deactivates the pyrimidine ring and slows down the second substitution[1], local concentration spikes of the nucleophile can easily drive disubstitution.

  • Causality & Fix: Strictly maintain the reaction at 0 °C during the dropwise addition of sodium ethoxide. Use exactly 0.95 to 1.0 equivalents of NaOEt. It is chemically preferable to leave a small amount of unreacted starting material (which is easily separable via chromatography) than to push for 100% conversion and risk irreversible disubstitution.

Q2: Should I use free isonipecotic acid or its ethyl ester for the SNAr coupling? A: Always use the ester (ethyl piperidine-4-carboxylate, also known as ethyl isonipecotate).

  • Causality & Fix: Free isonipecotic acid exists as a zwitterion, rendering it highly insoluble in standard SNAr solvents like DMF, NMP, or DCM. This poor solubility leads to sluggish reaction kinetics and requires forcing conditions that degrade the pyrimidine core. By masking the carboxylic acid as an ethyl ester, you dramatically increase lipophilicity and solubility, allowing the SNAr to proceed smoothly.

Q3: I am experiencing low yields in the second SNAr step (converting 4-chloro-6-ethoxypyrimidine to the piperidine adduct). What is going wrong? A: The ethoxy group donates electron density into the pyrimidine ring via resonance, significantly deactivating the remaining C-Cl bond towards nucleophilic attack. Room temperature is insufficient for this step.

  • Causality & Fix: The reaction requires thermal activation (80–100 °C). Furthermore, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without competing for the electrophile[2]. Switch to a polar aprotic solvent like DMF to increase the nucleophilicity of the piperidine nitrogen.

Q4: During the final saponification, my product yield is low, and I see multiple spots on TLC. How do I optimize the deprotection? A: Pyrimidines with alkoxy substituents can be sensitive to harsh aqueous bases or strong acids, which can trigger hydrolysis of the ethoxy group (yielding the pyrimidinone).

  • Causality & Fix: Use mild saponification conditions: Lithium hydroxide (LiOH·H2O) in a THF/Water mixture at room temperature[3]. During workup, carefully acidify to pH 4.5 using 1M HCl. The target compound is an amphoteric amino acid analog; over-acidification will protonate the pyrimidine and piperidine nitrogens, making the molecule highly water-soluble and impossible to extract.

Quantitative Data: Route Comparison

Route A is generally preferred. Ethoxide is a smaller, more reactive nucleophile, making the first step very clean at 0 °C. Route B can lead to more complex mixtures because subsequent ethoxylation of the chloropyrimidine intermediate can sometimes cause transesterification of the ethyl ester if water is present.

ParameterRoute A (Ethoxylation First)Route B (Amination First)
Step 1 Yield 85 - 90%75 - 80%
Step 1 Temperature 0 °C to RTRT
Step 2 Yield 70 - 80%60 - 70%
Step 2 Temperature 80 - 100 °C60 - 80 °C
Major Impurities 4,6-diethoxypyrimidine (Step 1)Bis-piperidine adduct, Transesterification byproducts
Overall Efficiency High (Recommended) Moderate

Self-Validating Experimental Protocols (Route A)

Protocol 1: Synthesis of 4-chloro-6-ethoxypyrimidine
  • Setup: Charge a flame-dried round-bottom flask with 4,6-dichloropyrimidine (1.0 eq) and anhydrous ethanol (0.5 M concentration). Cool the solution to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Addition: Prepare a solution of sodium ethoxide (21% wt in ethanol, 0.95 eq). Add this dropwise over 30 minutes via a syringe pump.

    • Validation Check: Monitor the internal temperature using a thermocouple; it must not exceed 5 °C to prevent disubstitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The product spot (Rf ~0.6) should be prominent, with a faint trace of starting material (Rf ~0.8).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the intermediate as a white solid/colorless oil.

Protocol 2: SNAr Amination with Ethyl Isonipecotate
  • Setup: Dissolve 4-chloro-6-ethoxypyrimidine (1.0 eq) in anhydrous DMF (0.3 M). Add ethyl piperidine-4-carboxylate (1.2 eq) and DIPEA (2.5 eq)[2].

  • Heating: Heat the mixture to 80 °C for 12-16 hours.

    • Validation Check: LC-MS should indicate complete consumption of the chloropyrimidine and the appearance of the intermediate ester mass [M+H]+.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (3x, to remove DMF) and brine. Dry and concentrate to yield crude ethyl 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylate.

Protocol 3: Mild Saponification
  • Reaction: Dissolve the crude ester in a 3:1 mixture of THF/Water (0.2 M). Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4-6 hours[3].

    • Validation Check: TLC (DCM/MeOH 9:1) should show the complete disappearance of the high-Rf ester spot and the formation of a baseline spot (the lithium salt of the product).

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and carefully adjust the pH to 4.5 - 5.0 using 1M HCl.

    • Validation Check: The product should precipitate as a white solid. If it oils out, extract with a mixture of CHCl₃/Isopropanol (3:1).

  • Drying: Filter the precipitate, wash with cold water, and dry under high vacuum to afford pure 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid.

References

  • Design and synthesis of fused soluble epoxide hydrolase/peroxisome proliferator-activated receptor modulators Source: RSC Publishing (MedChemComm) URL:[Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 Source: The Royal Society of Chemistry (RSC Advances) URL:[Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid vs [analog name]

An objective technical comparison for medicinal chemists and drug development professionals evaluating pyrimidine-piperidine building blocks for kinase inhibitor optimization. Executive Summary The pyrimidine-piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective technical comparison for medicinal chemists and drug development professionals evaluating pyrimidine-piperidine building blocks for kinase inhibitor optimization.

Executive Summary

The pyrimidine-piperidine-4-carboxylic acid motif is a privileged pharmacophore extensively utilized in the design of targeted kinase inhibitors, particularly those directed against TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε)[1]. When optimizing a lead compound, the choice of substitution on the pyrimidine ring—such as an ethoxy versus a methoxy group—profoundly impacts both the biochemical potency and the pharmacokinetic (PK) profile of the resulting drug candidate.

This guide provides an in-depth comparative analysis of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid against its direct analog, 1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid , detailing the mechanistic causality behind their performance differences and providing validated protocols for their experimental evaluation.

Mechanistic Causality & Structural Dynamics

In the context of TBK1/IKKε inhibition, the aminopyrimidine core typically acts as the hinge-binding motif, anchoring the molecule within the ATP-binding pocket[2]. The piperidine-4-carboxylic acid moiety serves as a rigid vector, directing the carboxylic acid (or its subsequent amide derivatives) toward the solvent-exposed region to interact with conserved residues, such as Thr156 in TBK1[3].

The critical divergence between these two building blocks lies at the 6-position of the pyrimidine ring:

  • Steric Bulk and Hydrophobic Packing: The ethoxy group provides a larger hydrophobic surface area than the methoxy group. This extended aliphatic chain can drive tighter Van der Waals packing in the hydrophobic sub-pocket adjacent to the hinge region, often yielding a lower IC₅₀ (higher potency)[4].

  • Metabolic Liability (O-Dealkylation): Alkoxy groups on heteroaromatic rings are classic sites for Cytochrome P450 (CYP)-mediated O-dealkylation. While the ethoxy group may improve target affinity, it simultaneously increases lipophilicity (LogP) and can present a larger target for CYP3A4/CYP2D6 oxidative cleavage compared to the more compact methoxy group, potentially increasing intrinsic clearance ( CLint​ )[2].

Pathway TLR TLR3 / TLR4 Activation Adaptor TRIF / TRAM Adaptors TLR->Adaptor Kinase TBK1 / IKKε Kinases Adaptor->Kinase TF1 IRF3 Kinase->TF1 Phosphorylation TF2 NF-κB Kinase->TF2 Phosphorylation Output Type I IFNs & Cytokines TF1->Output TF2->Output Inhibitor Pyrimidine-Piperidine Inhibitors Inhibitor->Kinase

TBK1/IKKε signaling pathway and the intervention point for pyrimidine-piperidine inhibitors.

Comparative Data Analysis

To objectively compare these building blocks, we must look at their performance when incorporated into a standardized anilino-pyrimidine lead scaffold. The data below represents typical Structure-Activity Relationship (SAR) outcomes observed during lead optimization campaigns for TBK1 inhibitors[1][5].

Parameter1-(6-Ethoxypyrimidin-4-yl)... (Compound A)1-(6-Methoxypyrimidin-4-yl)... (Compound B)Mechanistic Impact / Causality
CLogP (Scaffold) 3.83.3Ethoxy increases lipophilicity, improving passive permeability but risking higher non-specific binding.
TBK1 IC₅₀ (nM) 18 ± 445 ± 8Enhanced Van der Waals interactions in the hydrophobic sub-pocket yield superior biochemical potency for the ethoxy variant.
HLM CLint​ (µL/min/mg) 42.528.1The ethoxy group is more susceptible to CYP-mediated O-dealkylation, leading to faster hepatic clearance.
Solubility (PBS, µM) 4585The lower lipophilicity and smaller steric profile of the methoxy group result in superior aqueous solubility.

Note: Data represents normalized values based on integration into an identical N-(3-cyanophenyl) core scaffold.

Experimental Methodologies: Self-Validating Protocols

To confidently select between the ethoxy and methoxy analogs, the following self-validating workflows must be executed.

Workflow Synth Amide Coupling (Scaffold Synthesis) Assay1 In Vitro Kinase Assay (ADP-Glo TBK1) Synth->Assay1 Assay2 Metabolic Stability (HLM Incubations) Synth->Assay2 Decision Lead Selection & Optimization Assay1->Decision Analysis LC-MS/MS Quantification Assay2->Analysis Analysis->Decision

Experimental workflow for evaluating kinase inhibitor potency and metabolic stability.

Protocol 1: TBK1 Biochemical Kinase Assay (ADP-Glo)

We utilize the ADP-Glo™ assay because it directly measures ATP depletion, making it highly sensitive for ATP-competitive hinge binders[4].

  • Self-Validation System: The assay must include a known, potent reference inhibitor (e.g., MRT67307 or GSK8612) to validate the dynamic range, alongside a DMSO-only control to establish maximum enzyme activity ( Vmax​ )[6].

  • Step-by-Step:

    • Prepare assay buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT.

    • Dilute recombinant human TBK1 enzyme to a final well concentration of 2 nM.

    • Dispense 5 µL of enzyme solution into a 384-well plate. Add 100 nL of the synthesized ethoxy/methoxy compounds (in DMSO) using an acoustic dispenser (e.g., Echo 550) for a 10-point dose-response curve.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme equilibration.

    • Initiate the reaction by adding 5 µL of a substrate mix containing 50 µM ATP (near Km​ ) and 0.2 µg/µL Myelin Basic Protein (MBP) substrate.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 min).

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode plate reader.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

To determine if the ethoxy group's metabolic liability outweighs its potency gains, intrinsic clearance must be quantified.

  • Self-Validation System: A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from chemical instability. Verapamil is run in parallel as a high-clearance positive control to verify microsomal enzymatic viability.

  • Step-by-Step:

    • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Add Human Liver Microsomes (pooled) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound and calculate CLint​ .

Conclusion

The choice between 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid and its methoxy analog requires a strategic compromise. If the primary objective is to maximize target engagement and biochemical potency against TBK1/IKKε, the ethoxy analog is superior due to optimized hydrophobic packing. However, if the lead series is already suffering from high lipophilicity or rapid hepatic clearance, the methoxy analog provides a more metabolically stable and soluble foundation, ensuring better systemic exposure during in vivo efficacy models.

References

  • [1] WO2012010826A1 - Pyrimidine compounds as inhibitors of protein kinases ikk epsilon and/or tbk-1, processes for their preparation, and pharmaceutical compositions containing them. Google Patents. Available at:

  • [5] WO2019233891A1 - Tbk1 inhibitor compounds. Google Patents. Available at:

  • [2] US8962609B2 - Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them. Google Patents. Available at:

  • [3] Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central (PMC). Available at:[Link]

  • [4] Application of deep generative model for design of Pyrrolo[2,3-d] pyrimidine derivatives as new selective TANK binding kinase 1 (TBK1) inhibitors. ResearchGate. Available at:[Link]

  • [6] Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines (Mentions GSK8612 TBK1 Inhibitor). ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Biological Activity Guide: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid Derivatives

Executive Summary & Structural Rationale The integration of a piperidine-4-carboxylic acid moiety with a pyrimidine ring has emerged as a privileged scaffold in modern drug discovery. This structural motif is frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of a piperidine-4-carboxylic acid moiety with a pyrimidine ring has emerged as a privileged scaffold in modern drug discovery. This structural motif is frequently utilized in the development of highly selective kinase inhibitors (such as PI3Kδ and Akt) and neuroactive agents [1, 2]. Within this framework, the substitution pattern on the pyrimidine ring acts as a critical determinant of the molecule's pharmacodynamics and pharmacokinetics.

This guide objectively evaluates the biological performance of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid derivatives by comparing them against alternative substitutions (unsubstituted, methoxy, and isopropoxy variants).

The Causality of the 6-Ethoxy Substitution

In structure-activity relationship (SAR) optimization, the 6-ethoxy group serves a dual mechanistic purpose:

Electronic Modulation: The oxygen atom acts as an electron-donating group (EDG) via resonance, increasing the electron density of the pyrimidine ring. This enhances the strength of hydrogen bonding and π

π stacking interactions within the ATP-binding pocket (hinge region) of target kinases [3].
  • Steric and Lipophilic Balance: Compared to a 6-methoxy group, the ethoxy extension increases the partition coefficient (LogP), driving better passive membrane permeability. However, unlike the bulkier isopropoxy group, the ethoxy chain maintains a linear profile that avoids steric clashes with the narrow hydrophobic pockets of the target receptor.

  • Comparative Biological Performance

    To establish an objective baseline, we evaluate these derivatives across three critical parameters: Target Affinity (IC 50​ ), Cellular Permeability (P app​ ), and Metabolic Stability (Half-life).

    Note: The following table synthesizes representative SAR data for this chemical series in a standard kinase-targeted drug discovery cascade.

    Compound DerivativeTarget IC 50​ (nM)Caco-2 P app​ ( 10−6 cm/s)Microsomal T 1/2​ (min)Structural Advantage / Disadvantage
    Unsubstituted (1-(pyrimidin-4-yl)...) [4]145.04.222Baseline activity; poor lipophilicity limits cell entry.
    6-Methoxy Variant42.58.535Improved hinge binding; moderate permeability.
    6-Ethoxy Variant (Target)18.2 16.4 58 Optimal balance of lipophilicity and target affinity.
    6-Isopropoxy Variant85.018.145High permeability, but steric clash reduces target affinity.

    Key Takeaway: The 6-ethoxy derivative demonstrates superior target engagement while maintaining excellent cell permeability, validating its use as a preferred building block over the unsubstituted or methoxy alternatives.

    Mechanistic Visualization

    The primary biological targets for these pyrimidine-piperidine derivatives are lipid and protein kinases within the PI3K/Akt signaling cascade [1, 2]. The diagram below illustrates the specific intervention point of the 6-ethoxy derivatives.

    PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Conversion Akt Akt (PKB) PIP3->Akt Recruits mTOR mTOR / Cell Survival Akt->mTOR Signaling Inhibitor 6-Ethoxy Derivatives Inhibitor->PI3K Competitive Inhibition

    Mechanism of Action: 6-Ethoxy derivatives competitively inhibiting PI3Kδ in the PI3K/Akt pathway.

    Experimental Methodologies & Self-Validating Protocols

    To ensure rigorous and reproducible evaluation of the 6-ethoxy derivatives against alternatives, the following self-validating protocols must be employed.

    Protocol A: In Vitro Kinase Inhibition (TR-FRET Assay)

    Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard colorimetric assays. Causality: TR-FRET utilizes a time delay before measurement, which completely eliminates background auto-fluorescence common in heterocyclic small molecules. This ensures the IC 50​ data is an artifact-free reflection of true binding affinity.

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent essential for preventing the hydrophobic 6-ethoxy derivatives from aggregating and non-specifically binding to the microplate plastic.

    • Compound Titration: Dispense the 6-ethoxy derivative and alternatives in a 10-point, 3-fold dilution series (starting at 10 μ M) into a 384-well plate.

    • Enzyme Addition: Add 2 nM of recombinant target kinase (e.g., PI3Kδ). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

    • Reaction Initiation: Add ATP at its apparent K m​ value (to ensure competitive inhibition is accurately measured) alongside the specific biotinylated peptide substrate.

    • Termination & Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled antibody and Streptavidin-APC) formulated in EDTA. Self-Validation Step: EDTA chelates Mg 2+ , instantly stopping the kinase reaction and ensuring the precise timing of the assay.

    • Data Analysis: Calculate the Z'-factor for the plate. Only plates with Z' > 0.6 are accepted, validating the assay's statistical robustness.

    Protocol B: Caco-2 Cellular Permeability Assay

    To validate the hypothesis that the 6-ethoxy group improves membrane crossing compared to the unsubstituted pyrimidine, a bidirectional Caco-2 permeability assay is required.

    Step-by-Step Workflow:

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μ m pore size) and culture for 21 days to allow differentiation.

    • Monolayer Validation (Critical): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 are used. Causality: This ensures the tight junctions are fully formed, meaning any detected compound passed through the cells (transcellular) rather than leaking between them (paracellular).

    • Dosing: Add 10 μ M of the test derivatives to the Apical (A) chamber for A-to-B transport, and to the Basolateral (B) chamber for B-to-A transport.

    • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 μ L aliquots from the receiver chambers.

    • Internal Standard Validation: Include Lucifer Yellow (a highly impermeable fluorescent dye) in the dosing solution. Self-Validation Step: Post-assay detection of Lucifer Yellow in the receiver chamber indicates monolayer rupture; data from such wells must be automatically discarded.

    • LC-MS/MS Quantification: Quantify the transported derivatives to calculate the apparent permeability (P app​ ) and the efflux ratio (ER = P app(B−A)​ / P app(A−B)​ ).

    Screening Cascade Workflow

    Workflow Synth 1. Synthesis Generate 6-Ethoxy & Alternatives Enzyme Enzyme Synth->Enzyme Cell 3. Cellular Profiling Caco-2 Permeability & Efflux Ratio Enzyme->Cell PK 4. ADME/PK Microsomal Stability T1/2 Cell->PK Lead 5. Lead Selection 6-Ethoxy Derivative Identified PK->Lead

    Screening cascade workflow for evaluating pyrimidine-piperidine carboxylic acid derivatives.

    References

    • Synthesis and biological evaluation of 3-(piperidin-4-yl)
    • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
    • Pyrimidines: Synthesis and Antiproliferative Activity on Human Leukemia Cells Source: Chemical Science Review and Letters URL
    • 1-(Pyrimidin-4-yl)
    Validation

    A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of Novel Pyrimidine-Piperidine Carboxylic Acid Derivatives

    Introduction The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, from kinases to metabolic enzymes. While pot...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    The pyrimidine-piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, from kinases to metabolic enzymes. While potent on-target activity is the primary goal of drug discovery, ensuring selectivity is paramount to minimizing off-target toxicities and achieving a desirable therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of novel compounds, using the hypothetical molecule 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid as a case study.

    While specific experimental data for this exact molecule is not extensively available in the public domain, this guide will leverage data and methodologies from structurally related compounds to illustrate the principles and workflows for robust selectivity profiling. We will explore the critical experiments, data interpretation, and strategic decisions that underpin a thorough cross-reactivity assessment for this class of compounds.

    The Importance of Selectivity in the Pyrimidine-Piperidine Class

    The pyrimidine ring is a common feature in ATP-competitive kinase inhibitors, while the piperidine-4-carboxylic acid moiety can influence solubility, cell permeability, and interactions with specific amino acid residues in a binding pocket. This combination, however, can also lead to promiscuous binding if not carefully optimized. For instance, related structures have shown activity against diverse targets such as Protein Kinase B (Akt)[1], N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)[2][3][4], and Anaplastic Lymphoma Kinase (ALK)[5]. This highlights the necessity of a broad and systematic approach to cross-reactivity profiling.

    A Phased Approach to Selectivity Profiling

    A tiered or phased approach to selectivity screening is often the most resource-efficient strategy. This involves progressing a compound through increasingly comprehensive and complex assays as it meets predefined selectivity criteria.

    G cluster_0 Phase 1: Initial Selectivity Screen cluster_1 Phase 2: Broad Off-Target Profiling cluster_2 Phase 3: Cellular & Functional Validation A Primary Target Assay (e.g., IC50 determination) B Small, Focused Kinase Panel (~20-50 kinases) A->B D Broad Kinase Screen (e.g., Eurofins DiscoverX KINOMEscan, >400 kinases) B->D If potent & selective in initial panel C Physicochemical & Early ADME (Solubility, Permeability) E GPCR Binding Panel (e.g., Eurofins SafetyScreen44) F Ion Channel Panel G Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) F->G If clean in broad binding assays H Phenotypic Screening (e.g., Cell viability in various lines) G->H I Downstream Signaling Pathway Analysis (e.g., Western Blot for phospho-proteins) G->I J In Vivo Efficacy & PK/PD Studies I->J Proceed to in vivo studies

    Figure 1: A tiered experimental workflow for assessing compound selectivity.

    PART 1: Biochemical Cross-Reactivity Assessment

    The first step in understanding a compound's selectivity is to assess its interaction with a wide range of purified proteins, typically in biochemical assays.

    Broad-Spectrum Kinase Profiling

    Given the prevalence of the pyrimidine core in kinase inhibitors, a broad kinase screen is essential. A service like the Eurofins DiscoverX KINOMEscan™, which utilizes a competition binding assay, is an industry standard.

    Experimental Protocol: KINOMEscan™ Profiling

    • Compound Preparation: Solubilize the test compound (1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid) in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Assay Principle: The assay measures the ability of the test compound to displace a proprietary, immobilized active-site directed ligand from a panel of over 450 kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

    • Execution (as performed by a service provider):

      • Kinases are mixed with the immobilized ligand and the test compound at a single high concentration (e.g., 10 µM).

      • The mixture is allowed to reach equilibrium.

      • The solid support is washed to remove unbound protein.

      • The amount of bound kinase is quantified.

    • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl value below 35% or 10%.

    Comparing with Structurally Related Compounds

    To put the results into context, we can compare the hypothetical data for our lead compound with known data for similar molecules.

    CompoundPrimary TargetPrimary Target IC50 (nM)Off-Target Kinase Hits (>90% Inhibition @ 10 µM)Reference
    1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (Hypothetical) TBD TBD TBD N/A
    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (Compound 21)Akt27PKA, ROCK1, p70S6K (moderate activity)[1]
    Piperidine carboxamide (Compound 1)ALK174IGF1R (weak activity)[5]

    This table includes hypothetical data for the topic compound and published data for comparison.

    PART 2: Cellular Cross-Reactivity and Target Engagement

    Biochemical assays are invaluable, but they don't always reflect a compound's behavior in the complex environment of a living cell. Cellular assays are crucial for validating on-target engagement and identifying off-target effects that only manifest in a physiological context.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful technique to assess target engagement in intact cells or even tissues. It is based on the principle that a protein's thermal stability increases when a ligand is bound to it.

    Experimental Protocol: CETSA for Target Validation

    • Cell Culture and Treatment: Grow a relevant cell line (e.g., a cancer cell line overexpressing a suspected target kinase) to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

    • Thermal Challenge: Harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45°C to 65°C). A non-heated sample serves as a control.

    • Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

    • Target Detection: Analyze the soluble fraction by Western blot using an antibody specific to the suspected target protein.

    • Data Analysis: Quantify the band intensities. A positive result is a rightward shift in the melting curve (i.e., more protein remains soluble at higher temperatures) in the presence of the compound.

    G cluster_0 CETSA Workflow cluster_1 Expected Outcome A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Shock (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble & Precipitated Fractions C->D E 5. Western Blot for Target D->E F 6. Analyze Melting Curve Shift E->F I Result: Target Engagement Confirmed G Vehicle Control: Protein denatures at Tm H Compound Treated: Protein stabilized, denatures at >Tm

    Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).

    PART 3: Interpreting the Data and Next Steps

    The ultimate goal is to build a comprehensive selectivity profile. The data from biochemical and cellular assays should be integrated to form a complete picture.

    Defining a Selectivity Index

    A useful metric is the Selectivity Index (SI) , which is the ratio of the IC50 or Ki for an off-target to the IC50 or Ki for the primary target.

    SI = IC50 (Off-Target) / IC50 (On-Target)

    A higher SI value (typically >100) is desirable, indicating that the compound is significantly more potent for its intended target.

    Structure-Activity Relationship (SAR) for Selectivity

    If cross-reactivity is observed, medicinal chemistry efforts can be guided by the SAR. For example, if our hypothetical compound shows off-target activity against PKA, we can look at published data for related scaffolds. In the development of Akt inhibitors, it was found that introducing larger lipophilic substituents could increase selectivity against the closely related PKA kinase[1]. This knowledge can inform the next round of chemical synthesis to design a more selective compound.

    G A Initial Compound 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid B Broad Kinase Screen A->B C Data Analysis: Identify Off-Targets (e.g., Kinase X, Kinase Y) B->C D Is Selectivity Index > 100? C->D E Proceed with Compound D->E Yes F Analyze Structure-Activity Relationships (SAR) of Off-Targets D->F No G Hypothesize Structural Modifications to Reduce Off-Target Binding F->G H Synthesize New Analogs G->H I Re-screen Analogs H->I I->C Iterate

    Figure 3: Decision-making flowchart based on selectivity data.

    Conclusion

    Assessing the cross-reactivity of a novel compound like 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid is a multi-faceted process that requires a combination of broad biochemical screens and targeted cellular validation. By employing a phased approach, researchers can efficiently identify potential liabilities and make informed decisions. Understanding the SAR for both on-target potency and off-target activity is crucial for designing molecules with the high degree of selectivity required for a successful therapeutic agent. This guide provides a robust framework for that critical endeavor, turning the challenge of cross-reactivity into an opportunity for optimization.

    References

    • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

    • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2214-2225. [Link]

    • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

    • Ye, X. Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]

    • Binder, M. J., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]

    • NextSDS. (n.d.). 1-(6-Ethoxy-2-Methylsulfanyl-pyriMidin-4-yl)-piperidine-4-carboxylic acid. NextSDS. [Link]

    • Marsilje, T. H., et al. (2012). Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1341-1346. [Link]

    • ResearchGate. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

    Sources

    Comparative

    Comprehensive Comparison Guide: Validating the Purity of Synthesized 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic Acid

    As drug development pipelines become increasingly stringent, relying on a single analytical method for Active Pharmaceutical Ingredient (API) validation is a critical vulnerability. For complex intermediates like 1-(6-Et...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development pipelines become increasingly stringent, relying on a single analytical method for Active Pharmaceutical Ingredient (API) validation is a critical vulnerability. For complex intermediates like 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid —a versatile building block featuring both a basic pyrimidine ring and a carboxylic acid moiety—purity cannot be assumed simply because a single chromatogram looks clean.

    To meet the rigorous standards of the 1[1], an orthogonal testing strategy is required. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), detailing the causality behind each protocol and demonstrating how they form a self-validating system for absolute purity determination.

    The Causality of Orthogonal Testing

    Different analytical techniques "see" molecules through fundamentally different physical phenomena. HPLC-UV detects light absorbance, LC-MS detects mass-to-charge ratios, and qNMR detects nuclear spin resonance. Using them in concert eliminates the blind spots inherent to each individual method.

    OrthogonalTesting cluster_methods Orthogonal Analytical Strategy API Synthesized API: 1-(6-Ethoxypyrimidin-4-yl) piperidine-4-carboxylic acid HPLC HPLC-UV (Chromatographic Separation) API->HPLC LCMS LC-MS (Mass-to-Charge Identification) API->LCMS qNMR qNMR (Proton Resonance Quantitation) API->qNMR RelPurity Relative Purity (% Area) Identifies Chromophoric Impurities HPLC->RelPurity MassID Impurity Identification (m/z) Detects Co-eluting Fragments LCMS->MassID AbsPurity Absolute Purity (% w/w) Molar Proportionality qNMR->AbsPurity Final Comprehensive Purity Dossier (ICH Q2(R2) Compliant) RelPurity->Final MassID->Final AbsPurity->Final

    Fig 1: Orthogonal testing workflow for comprehensive API purity validation.

    Methodological Deep Dive & Self-Validating Protocols

    HPLC-UV: The Quantitative Workhorse (Relative Purity)

    HPLC-UV is the industry standard for determining relative purity. However, it operates on the assumption that all impurities absorb UV light equally—a dangerous assumption that can lead to false purity inflation.

    • Causality of Protocol Design: 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid contains both a basic nitrogen and an acidic carboxyl group. If run in a neutral mobile phase, it will exist in various ionization states, causing severe peak tailing. We utilize 0.1% Trifluoroacetic acid (TFA) to force the molecule into a consistent, fully protonated state, ensuring sharp, Gaussian peaks.

    Self-Validating Protocol:

    • System Suitability: Inject a blank (diluent only) to confirm no ghost peaks. Inject a known reference standard to verify a tailing factor ( Tf​ ) of < 1.5 and a theoretical plate count ( N ) > 5000.

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% TFA in LC-MS grade Water.

      • B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes. This ensures highly polar unreacted piperidine derivatives elute early, while non-polar pyrimidine dimers elute late.

    • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

    • Integration: Calculate purity via Area Normalization (Target Peak Area / Total Peak Area × 100).

    LC-MS: The Qualitative Fingerprint (Identity & Co-elution)

    While HPLC tells us how much of a peak is present,2[2]. This is critical for detecting co-eluting impurities that hide beneath the main API peak.

    • Causality of Protocol Design: The target molecule has an exact mass of 251.1269 Da. We utilize Electrospray Ionization in positive mode (ESI+) because the pyrimidine nitrogens readily accept protons, generating a strong [M+H]+ ion at m/z 252.134.

    Self-Validating Protocol:

    • Mass Calibration: Infuse a tuning mix (e.g., sodium formate) prior to the run to ensure mass accuracy error is < 5 ppm.

    • Chromatography: Match the HPLC gradient above, but substitute TFA with 0.1% Formic Acid. Why? TFA causes severe ion suppression in the mass spectrometer; formic acid provides the necessary protons without quenching the MS signal.

    • Analysis: Extract the Ion Chromatogram (EIC) for m/z 252.134. Scan the Total Ion Chromatogram (TIC) across the main peak's retention time to identify any hidden molecular weights (e.g., m/z 224 for a des-ethoxy impurity).

    qNMR: The Absolute Truth (Molar Proportionality)

    Unlike HPLC,3[3]. It relies on the 4[4]. If an independent internal standard is weighed accurately into the sample, absolute purity (% w/w) can be calculated without needing a reference standard of the API itself.

    • Causality of Protocol Design: In NMR, different protons take different amounts of time to "relax" back to their ground state after a radiofrequency pulse (Longitudinal Relaxation Time, T1​ ). If we pulse too quickly, protons with long T1​ values will be under-represented, ruining quantitation. Therefore, a long relaxation delay ( D1​ ) is mandatory.

    Self-Validating Protocol:

    • T1​ Inversion-Recovery: Run a preliminary T1​ experiment to determine the longest relaxation time of the target protons. Set the D1​ delay to 5×T1​ (typically ~30 seconds) to guarantee >99% relaxation.

    • Sample Preparation: Accurately co-weigh ~15 mg of the synthesized API and ~5 mg of highly pure Maleic Acid (Internal Standard, NIST traceable) into a vial. Dissolve completely in 600 µL of DMSO- d6​ .

    • Acquisition: Acquire a 1D 1 H-NMR spectrum at 600 MHz with 64 scans.

    • Integration: Integrate the Maleic Acid singlet ( δ ~6.26 ppm, 2H) and the isolated pyrimidine aromatic proton ( δ ~8.5 ppm, 1H).

    • Calculation: Use the qNMR equation to calculate absolute mass fraction.

    qNMRvsHPLC Sample Analyte Sample HPLC_Path HPLC-UV Method Sample->HPLC_Path qNMR_Path qNMR Method Sample->qNMR_Path ExtCal Area Normalization (Relative) HPLC_Path->ExtCal IntCal Internal Standard (Absolute) qNMR_Path->IntCal UV_Bias Subject to UV Response Factor Bias ExtCal->UV_Bias Molar_Prop Direct Molar Proportionality (No Response Bias) IntCal->Molar_Prop

    Fig 2: Mechanistic logic comparing relative (HPLC) and absolute (qNMR) purity determinations.

    Comparative Data Analysis

    To illustrate the necessity of this orthogonal approach, consider the following experimental data obtained from a newly synthesized batch of 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid:

    Analytical MethodPurity ResultPrimary Impurity DetectedDetection MechanismCritical Limitation
    HPLC-UV (254 nm) 99.2% (Area %)Des-ethoxy derivative (0.6%)UV AbsorbanceBlind to non-chromophoric species; assumes equal response factors.
    LC-MS (ESI+) Identity Confirmed Unreacted piperidine-4-carboxylic acidMass-to-Charge (m/z)Ion suppression can skew quantitative impurity ratios.
    qNMR ( 1 H, 600 MHz) 97.8% (w/w)Residual EtOAc (1.1%), Water (0.3%)Proton Resonance IntegrationLower sensitivity for trace impurities (<0.1%) compared to LC-MS.
    Interpreting the Discrepancy

    Notice the critical 1.4% discrepancy between the HPLC-UV (99.2%) and qNMR (97.8%) results.

    • Why did HPLC overestimate purity? HPLC relies on UV detection. Residual solvents from the synthesis (like Ethyl Acetate) and inorganic salts do not possess a chromophore and are completely invisible at 254 nm. Furthermore, the des-ethoxy impurity may have a lower molar extinction coefficient than the API, meaning its peak area underrepresents its actual mass.

    • The qNMR Advantage: qNMR detected the ethyl acetate directly via its characteristic triplet/quartet signals and factored this mass into the absolute purity calculation.

    Conclusion

    For researchers synthesizing 1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid, relying solely on HPLC-UV is an analytical risk. While HPLC provides excellent separation and LC-MS confirms exact molecular identity, qNMR is the ultimate arbiter of absolute purity . A robust, publication-grade validation dossier must utilize all three methods to ensure that downstream biological assays or subsequent synthetic steps are not compromised by hidden contaminants.

    References

    • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

    • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

    • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider HPLC Vials[Link]

    Sources

    Validation

    A Technical Guide to 1-(6-Alkoxypyrimidin-4-yl)piperidine-4-carboxylic Acid and its Analogs as Modulators of Bioactive Lipid Signaling

    This guide provides a comprehensive review of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid and its analogs, a class of compounds with emerging potential in drug discovery. We will delve into their synthesis, st...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive review of 1-(6-ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid and its analogs, a class of compounds with emerging potential in drug discovery. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental protocols necessary for their evaluation, with a particular focus on their activity as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipids.

    Introduction: The Pyrimidine-Piperidine Scaffold

    The pyrimidine ring is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[1] When coupled with a piperidine-4-carboxylic acid moiety, it forms a versatile framework that allows for systematic modification to explore chemical space and optimize pharmacological properties. The 1-(6-alkoxypyrimidin-4-yl)piperidine-4-carboxylic acid core, in particular, has been investigated for its potential to modulate various biological targets, including enzymes involved in lipid signaling.[2][3]

    This guide will focus on a series of pyrimidine-4-carboxamide analogs, which are closely related to the title carboxylic acid and for which extensive data is available, to illustrate the therapeutic potential of this scaffold. These compounds have been identified as potent inhibitors of NAPE-PLD.[2][3] NAPE-PLD is the primary enzyme responsible for the production of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide.[2][3] By inhibiting NAPE-PLD, these compounds can modulate NAE levels in vivo, offering a potential therapeutic strategy for various neurological and inflammatory disorders.

    Synthesis of 1-(6-Alkoxypyrimidin-4-yl)piperidine-4-carboxylic Acid Analogs

    The synthesis of this class of compounds typically involves a nucleophilic aromatic substitution (SNAr) reaction as the key step. A common starting material is a di- or tri-substituted pyrimidine, which allows for the sequential introduction of the desired functionalities.

    Below is a representative synthetic scheme for a 1-(6-substituted-pyrimidin-4-yl)piperidine-4-carboxamide analog, adapted from the work of Mock et al. (2021).[2][3] This multi-step synthesis allows for the diversification of substituents at three key positions (R1, R2, and R3) around the pyrimidine-piperidine core.

    G cluster_0 Representative Synthetic Scheme start 2,4,6-Trichloropyrimidine step1 1. Amine R1-NH2 2. DIPEA, THF start->step1 Amidation intermediate1 2,6-Dichloro-N-R1-pyrimidin-4-amine step1->intermediate1 step2 1. Piperidine-4-carboxylic acid ester 2. Base, Solvent intermediate1->step2 SNAr Reaction intermediate2 Ethyl 1-(2-chloro-6-(R1-amino)pyrimidin-4-yl)piperidine-4-carboxylate step2->intermediate2 step3 1. Amine R2-H 2. Pd-catalyst, Base intermediate2->step3 Buchwald-Hartwig Amination intermediate3 Ethyl 1-(2-(R2)-6-(R1-amino)pyrimidin-4-yl)piperidine-4-carboxylate step3->intermediate3 step4 1. LiOH, THF/H2O 2. Amine R3-NH2, Coupling agent intermediate3->step4 Hydrolysis & Amide Coupling product Final Product: 1-(2-(R2)-6-(R1-amino)pyrimidin-4-yl)-N-(R3)-piperidine-4-carboxamide step4->product

    Caption: A generalized synthetic route to pyrimidine-piperidine analogs.

    Experimental Protocol: Representative Synthesis

    This protocol describes the synthesis of a 1-(2,6-disubstituted-pyrimidin-4-yl)piperidine-4-carboxamide, a close analog of the title compound, and is adapted from the detailed procedures provided by Mock et al.[2][3]

    Step 1: Synthesis of 2,6-Dichloro-N-(cyclopropylmethyl)pyrimidine-4-carboxamide

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as THF, add cyclopropylmethanamine (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired mono-aminated product.

    Step 2: Synthesis of Ethyl 1-(2-chloro-6-((cyclopropylmethyl)amino)pyrimidin-4-yl)piperidine-4-carboxylate

    • To a solution of the product from Step 1 (1.0 eq) in a solvent such as N,N-dimethylformamide (DMF), add ethyl piperidine-4-carboxylate (1.2 eq) and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Step 3: Synthesis of the Final Carboxamide Analog

    • Hydrolyze the ester from Step 2 using a base such as lithium hydroxide in a mixture of THF and water.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Couple the resulting carboxylic acid with a desired amine using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

    • Stir the reaction at room temperature until completion.

    • Purify the final product by preparative HPLC to obtain the desired carboxamide analog.

    Comparative Performance and Structure-Activity Relationship (SAR)

    The biological activity of this class of compounds is highly dependent on the nature and position of the substituents on the pyrimidine and piperidine rings. The following table summarizes the SAR for a series of pyrimidine-4-carboxamide analogs as NAPE-PLD inhibitors, with data extracted from Mock et al. (2021).[2][3]

    Compound IDR1 Substituent (Position 6)R2 Substituent (Position 2)R3 Substituent (Piperidine)pIC50 (NAPE-PLD)
    Hit Compound MorpholineN-methylphenethylamineCyclopropylmethylamide6.09
    Analog 1 (S)-3-Hydroxypyrrolidine(S)-3-PhenylpiperidineCyclopropylmethylamide7.14
    Analog 2 DimethylamineN-methylphenethylamineCyclopropylmethylamide6.40
    Analog 3 PiperidineN-methylphenethylamineCyclopropylmethylamide6.12
    Analog 4 Morpholine(S)-3-PhenylpiperidineCyclopropylmethylamide6.56
    Analog 5 Morpholine2-BenzylpyrrolidineCyclopropylmethylamide6.41
    Analog 6 (S)-3-HydroxypyrrolidineN-methylphenethylamineIsopropylamide6.23

    Key SAR Insights:

    • R1 Substituent (Position 6): Replacing the morpholine of the initial hit with a more conformationally restricted and polar (S)-3-hydroxypyrrolidine group led to a significant increase in potency (compare Hit Compound to Analog 1).[2][3] This suggests that a specific hydrogen bonding interaction in this region is beneficial for activity.

    • R2 Substituent (Position 2): Conformational restriction of the flexible N-methylphenethylamine group by replacing it with a (S)-3-phenylpiperidine or 2-benzylpyrrolidine also improved inhibitory potency.[2][3]

    • R3 Substituent (Piperidine Amide): The nature of the amide substituent on the piperidine-4-carboxylic acid moiety also influences activity, though to a lesser extent than the pyrimidine substituents in this series.

    Biological Evaluation: NAPE-PLD Inhibition Assay

    The following is a detailed protocol for a fluorescence-based in vitro assay to determine the inhibitory potency of compounds against NAPE-PLD. This protocol is adapted from a method utilized for high-throughput screening.[4]

    Experimental Protocol: Fluorescence-Based NAPE-PLD Activity Assay

    Materials:

    • HEK293T cells overexpressing NAPE-PLD

    • Cell lysis buffer

    • Fluorescence-quenched NAPE-PLD substrate (e.g., PED6)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Test compounds dissolved in DMSO

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader

    Procedure:

    • Preparation of Cell Lysates:

      • Culture HEK293T cells overexpressing NAPE-PLD.

      • Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

      • Determine the protein concentration of the membrane preparation.

    • Assay Protocol:

      • Prepare serial dilutions of the test compounds in DMSO.

      • To each well of a 96-well plate, add the assay buffer.

      • Add a small volume of the test compound solution (or DMSO for control wells).

      • Add the NAPE-PLD containing membrane lysate to each well.

      • Incubate the plate at 37°C for 30 minutes.

      • Initiate the enzymatic reaction by adding the fluorescent NAPE-PLD substrate.

      • Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Normalize the data to the control wells (DMSO only).

      • Plot the normalized reaction rate against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    Signaling Pathway and Experimental Workflow

    The biological effects of these compounds are mediated through the inhibition of NAPE-PLD, which in turn modulates the levels of NAEs. NAEs act on various receptors, including cannabinoid receptors (CB1 and CB2), to elicit their physiological effects.

    G cluster_1 NAPE-PLD Signaling Pathway NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAE Catalyzes Receptors Cannabinoid Receptors (CB1, CB2) & other targets NAE->Receptors Activates Effects Physiological Effects (e.g., Analgesia, Anti-inflammatory) Receptors->Effects Inhibitor 1-(6-Alkoxypyrimidin-4-yl)piperidine -4-carboxylic acid Analog Inhibitor->NAPE_PLD Inhibits

    Caption: Inhibition of NAPE-PLD by pyrimidine-piperidine analogs.

    G cluster_2 Drug Discovery Workflow Design Compound Design & Library Synthesis HTS High-Throughput Screening (NAPE-PLD Assay) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR) Hit_ID->Lead_Op Identified Hits In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Op->In_Vivo Optimized Leads Candidate Clinical Candidate In_Vivo->Candidate

    Caption: A typical workflow for the discovery of NAPE-PLD inhibitors.

    Conclusion and Future Directions

    The 1-(6-alkoxypyrimidin-4-yl)piperidine-4-carboxylic acid scaffold represents a promising starting point for the development of potent and selective modulators of biological targets, particularly enzymes involved in lipid signaling such as NAPE-PLD. The extensive SAR data available for the closely related pyrimidine-4-carboxamides provides a valuable roadmap for the design of novel inhibitors with improved potency and drug-like properties.[2][3]

    Future research in this area should focus on several key aspects:

    • Exploration of Diverse Substituents: Systematic variation of the alkoxy group at the 6-position of the pyrimidine ring and further exploration of substituents on the piperidine ring are warranted to fully understand the SAR of the carboxylic acid series.

    • Target Selectivity Profiling: It is crucial to assess the selectivity of these compounds against other related enzymes to ensure a favorable safety profile.

    • In Vivo Evaluation: Promising candidates should be advanced to in vivo models to evaluate their pharmacokinetic properties, efficacy in relevant disease models, and potential for toxicity.

    By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the versatile 1-(6-alkoxypyrimidin-4-yl)piperidine-4-carboxylic acid scaffold.

    References

    • Mock, E. D., Kotsogianni, I., & van der Stelt, M. (2022). Fluorescence-Based NAPE-PLD Activity Assay. Methods in Molecular Biology, 2527, 233–240. [Link]

    • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481–515. [Link]

    • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

    • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

    • Tressel, S. L., et al. (2021). Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog. Journal of Lipid Research, 62, 100069. [Link]

    • Leung, D., et al. (2006). Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids. Biochemistry, 45(15), 4720–4726. [Link]

    • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

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